molecular formula C6H14Cl3N3 B8098397 N-Methyl-1H-pyrazole-1-ethanamine 3HCl

N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Katalognummer: B8098397
Molekulargewicht: 234.6 g/mol
InChI-Schlüssel: YQVGFIOKRFITRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a useful research compound. Its molecular formula is C6H14Cl3N3 and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-1H-pyrazole-1-ethanamine 3HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1H-pyrazole-1-ethanamine 3HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-methyl-2-pyrazol-1-ylethanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.3ClH/c1-7-4-6-9-5-2-3-8-9;;;/h2-3,5,7H,4,6H2,1H3;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVGFIOKRFITRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=CC=N1.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a functionalized pyrazole, this molecule serves as a valuable scaffold and building block for the synthesis of novel therapeutic agents. This document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. Furthermore, it explores the broader applications of pyrazole-containing compounds in drug development, supported by authoritative references. This guide is intended to be a critical resource for researchers and scientists engaged in the exploration of new chemical entities.

Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][3]

N-Methyl-1H-pyrazole-1-ethanamine represents a key derivative, incorporating a flexible ethanamine side chain that can be readily modified to explore structure-activity relationships (SAR). The trihydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in biological assays and formulation studies. A thorough understanding of the chemical and physical characteristics of this compound is fundamental to unlocking its full potential in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of N-Methyl-1H-pyrazole-1-ethanamine consists of a 1H-pyrazole ring substituted at the N1 position with an N-methylethanamine group. The trihydrochloride salt form indicates that the three basic nitrogen atoms (the two on the pyrazole ring and the one on the side chain) are protonated, each associated with a chloride counter-ion.

  • IUPAC Name: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride

  • Molecular Formula: C₆H₁₄Cl₃N₃

  • Molecular Weight: 246.56 g/mol

Caption: Chemical structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of N-Methyl-1H-pyrazole-1-ethanamine and its hydrochloride salts.

PropertyValue/InformationReference(s)
Appearance Expected to be a white to off-white solid.General for amine hydrochlorides
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.General for amine hydrochlorides
Melting Point Data not available for the 3HCl salt. Related pyrazole hydrochlorides have melting points in the range of 150-200 °C.[5]
pKa The presence of three protonated nitrogen atoms suggests multiple pKa values, likely in the acidic to neutral range.Chemical principles
Storage Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[6][6][7][8]

Synthesis and Purification

A plausible synthetic route for N-Methyl-1H-pyrazole-1-ethanamine involves the N-alkylation of pyrazole with a suitable N-methylethanamine precursor, followed by salt formation.

Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Purification cluster_2 Step 3: Salt Formation A 1H-Pyrazole C N-Methyl-1H-pyrazole-1-ethanamine (Free Base) A->C Base (e.g., NaH) Solvent (e.g., DMF) B 2-(Methylamino)ethyl chloride B->C D Crude Free Base C->D E Purified Free Base D->E Column Chromatography F Purified Free Base E->F H N-Methyl-1H-pyrazole-1-ethanamine 3HCl F->H G HCl (in Ether) G->H

Caption: A proposed synthetic workflow for N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for N-alkylation of pyrazoles.[9]

Materials:

  • 1H-Pyrazole

  • 2-(Methylamino)ethyl chloride hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Free Base:

    • Under an inert atmosphere (e.g., Argon), suspend NaH (1.1 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C and add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Add 2-(methylamino)ethyl chloride hydrochloride (1.05 equivalents) portion-wise.

    • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Trihydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

    • Cool the solution to 0 °C and add a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous ether or using a commercial solution) dropwise until precipitation is complete.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the two methylene groups of the ethanamine chain, and the N-methyl group. In D₂O or DMSO-d₆, the exchangeable N-H protons may also be visible.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the ethanamine side chain, and the methyl group.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching (broad, due to ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole ring, and C-N stretching.[10]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable to determine the mass-to-charge ratio (m/z) of the protonated free base, confirming its molecular weight.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is the preferred method for determining the purity of the final compound.

  • Elemental Analysis: The elemental composition (C, H, N, Cl) of the trihydrochloride salt should be determined and compared with the calculated theoretical values.

Applications in Drug Discovery and Development

The N-Methyl-1H-pyrazole-1-ethanamine scaffold is a versatile starting point for the synthesis of a diverse range of bioactive molecules. The pyrazole core is a known pharmacophore in numerous approved drugs.[1] The ethanamine side chain provides a handle for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.

  • GPCR Ligands: The amine functionality can be crucial for interactions with G-protein coupled receptors.

  • Enzyme Inhibitors: The heterocyclic nature of the pyrazole can facilitate binding to the active sites of various enzymes.

  • Neuroprotective Agents: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[3]

Safety and Handling

As with all laboratory chemicals, N-Methyl-1H-pyrazole-1-ethanamine 3HCl should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6][7][8]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6][7][8]

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a valuable chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its structural features offer numerous possibilities for the development of novel compounds with diverse biological activities. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and analytical considerations. By leveraging this information, scientists can effectively utilize this compound as a building block in their drug discovery and development programs.

References

  • Request PDF. Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis. [Link]

  • ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • PMC. Current status of pyrazole and its biological activities. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • cas号查询. N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride. [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

Therapeutic Potential of N-Methyl-1H-pyrazole-1-ethanamine Derivatives: Next-Generation Histamine Modulators

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of N-Methyl-1H-pyrazole-1-ethanamine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape for vestibular disorders, cognitive deficits, and metabolic dysregulation has long been dominated by the histamine analogue betahistine . However, betahistine’s clinical efficacy is frequently compromised by rapid first-pass metabolism via Monoamine Oxidase B (MAO-B), resulting in a short half-life and variable bioavailability.

N-Methyl-1H-pyrazole-1-ethanamine (N-MPE) and its derivatives represent a strategic class of bioisosteres designed to overcome these pharmacokinetic limitations. By replacing the pyridine ring of betahistine with a pyrazole scaffold, these compounds maintain critical affinity for Histamine H3 (antagonist) and H1 (agonist) receptors while altering the metabolic susceptibility profile. This guide provides an in-depth technical analysis of the chemical biology, pharmacology, synthesis, and experimental validation of N-MPE derivatives as superior candidates for next-generation histamine modulation.

Chemical Biology & Structure-Activity Relationships (SAR)

The Pyrazole Bioisostere Rationale

The core structural innovation in N-MPE is the substitution of the 2-pyridyl moiety of betahistine with a 1H-pyrazol-1-yl group. This modification introduces distinct electronic and physicochemical changes:

  • Electronic Distribution: Pyrazole is a

    
    -excessive heterocycle (5-membered, 6 
    
    
    
    -electrons), whereas pyridine is
    
    
    -deficient. This alters the basicity of the ethylamine side chain and the hydrogen-bonding potential at the receptor site.
  • Metabolic Stability: The primary metabolic route for betahistine is the oxidation of the ethylamine side chain to 2-pyridylacetic acid (2-PAA) by MAO-B. The pyrazole ring alters the steric and electronic environment around the amine, potentially reducing the turnover rate by MAO enzymes.

  • Lipophilicity (LogP): Pyrazole derivatives generally exhibit lower lipophilicity than their phenyl/pyridyl counterparts, which can be tuned via methylation (e.g., 3,5-dimethyl analogues) to optimize Blood-Brain Barrier (BBB) penetration.

Key Structural Derivatives
Derivative CodeStructureModificationPredicted Effect
N-MPE (Lead) 2-(1H-pyrazol-1-yl)-N-methylethanamineCore ScaffoldBalanced H1/H3 affinity; Baseline stability.
3,5-DM-N-MPE 2-(3,5-dimethyl-1H-pyrazol-1-yl)-...Methylation on PyrazoleIncreased lipophilicity; Enhanced BBB transport.
4-Cl-N-MPE 2-(4-chloro-1H-pyrazol-1-yl)-...Halogenation at C4Increased metabolic stability (blocks ring oxidation).
N-Et-MPE 2-(1H-pyrazol-1-yl)-N-ethylethanamineN-ethyl substitutionAltered receptor selectivity (favoring H3 over H1).

Pharmacology & Mechanism of Action[2][3]

Dual H3/H1 Modulation

N-MPE derivatives function as Histamine H3 Receptor Antagonists/Inverse Agonists and Histamine H1 Receptor Agonists .

  • Presynaptic H3 Blockade: N-MPE blocks H3 autoreceptors on histaminergic neurons. This disinhibits the neuron, leading to increased synthesis and release of histamine into the synaptic cleft.

  • Postsynaptic H1 Activation: The released histamine, along with the direct agonistic activity of N-MPE, activates postsynaptic H1 receptors.

  • Signal Transduction:

    • H1 Pathway: Gq-coupled

      
       PLC activation 
      
      
      
      IP3/DAG
      
      
      Ca2+ release
      
      
      Vasodilation (cochlear blood flow) and Vestibular Nuclei excitation.
    • H3 Pathway: Gi/o-coupled

      
       Inhibition of cAMP. Blockade prevents this inhibition, enhancing neurotransmitter release (Histamine, ACh, NE).
      
Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action within the vestibular neurocircuitry.

G NMPE N-MPE Derivative H3R Presynaptic H3 Receptor (Autoreceptor) NMPE->H3R Antagonism (Blockade) H1R Postsynaptic H1 Receptor NMPE->H1R Direct Agonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Disinhibition (Increased Release) Signal_H1 Gq Protein -> PLC -> IP3/Ca2+ H1R->Signal_H1 Activation Synapse Synaptic Cleft Histamine_Vesicle->Synapse Release Synapse->H1R Endogenous Histamine Response Vestibular Compensation & Cochlear Vasodilation Signal_H1->Response Physiological Effect

Figure 1: Mechanism of Action. N-MPE blocks presynaptic H3 receptors to enhance histamine release while directly agonizing postsynaptic H1 receptors.

Synthesis & Manufacturing

Synthetic Route: N-Alkylation

The most robust synthesis involves the direct N-alkylation of the pyrazole ring using 2-chloro-N-methylethanamine. This route is scalable and allows for diverse substitution on the pyrazole ring.

Reaction Scheme:

  • Starting Materials: 1H-Pyrazole (or derivative) + 2-chloro-N-methylethanamine hydrochloride.

  • Base/Solvent: NaH or Cs2CO3 in DMF or DMSO.

  • Conditions: 60-80°C, 4-12 hours.

  • Purification: Acid-base extraction followed by recrystallization (as oxalate or fumarate salt).

Synthesis Workflow Diagram

Synthesis Start 1H-Pyrazole Derivatives (R = H, Me, Cl) Intermediate Reaction Mixture (80°C, 12h) Start->Intermediate Reagent 2-Chloro-N-methylethanamine (Electrophile) Reagent->Intermediate Base Base: Cs2CO3 or NaH Solvent: DMF Base->Intermediate Workup Acid-Base Extraction (Remove unreacted Pyrazole) Intermediate->Workup Salt_Formation Salt Formation (Fumaric/Oxalic Acid) Workup->Salt_Formation Product N-MPE Salt (Crystalline Solid) Salt_Formation->Product

Figure 2: General synthetic workflow for N-Methyl-1H-pyrazole-1-ethanamine derivatives.

Experimental Protocols

In Vitro H3 Receptor Binding Assay

To validate the affinity of N-MPE derivatives, a radioligand binding assay using [3H]-N-alpha-methylhistamine is required.

Protocol:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation:

    • Mix 50 µg membrane protein with [3H]-N-alpha-methylhistamine (1 nM).

    • Add test compound (N-MPE) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Non-specific binding defined by 10 µM thioperamide.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     values using the Cheng-Prusoff equation.
    
Metabolic Stability (Microsomal Stability)

This assay determines if the pyrazole scaffold offers superior stability compared to betahistine.

Protocol:

  • System: Human Liver Microsomes (HLM) or Recombinant MAO-B enzymes.

  • Reaction:

    • Substrate: 1 µM N-MPE (or Betahistine control).

    • Cofactor: NADPH regenerating system (for CYPs) or no cofactor (for MAO, though MAO often requires specific conditions). Note: For MAO-specific assay, use mitochondrial fractions.

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Termination: Add ice-cold acetonitrile containing internal standard (e.g., d3-betahistine).

  • Detection: LC-MS/MS analysis monitoring the parent compound depletion and formation of carboxylic acid metabolites.

Therapeutic Applications & Clinical Potential[2][3][4][5][6]

IndicationMechanism RelevanceAdvantage over Betahistine
Meniere's Disease Increases cochlear blood flow (H1) and reduces vestibular nuclei firing (H3).Longer half-life allows for BID dosing (vs. TID) and more stable plasma levels.
Obesity H1 activation suppresses appetite; H3 antagonism increases metabolic rate.Pyrazole derivatives often show better CNS penetration, critical for hypothalamic regulation.
Cognitive Impairment H3 antagonism enhances cortical ACh and Dopamine release.Potential for "wake-promoting" effects without the stimulant side effects of amphetamines.

References

  • Tighilet, B., et al. (2005).[1] Dose- and duration-dependent effects of betahistine dihydrochloride treatment on histamine turnover in the cat. European Journal of Pharmacology. Link

  • Barak, N. (2008). Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs.[1] Link

  • Sigma-Aldrich. (2023). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate - Product Specification. Link

  • Arrang, J.M., et al. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Link

  • Smolecule. (2023). 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine (M-158) Biological Activity. Link

Sources

N-Methyl-1H-pyrazole-1-ethanamine 3HCl CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and pharmacological context of N-Methyl-1H-pyrazole-1-ethanamine 3HCl , a structural analog of the antivertigo drug Betahistine.

CAS Number: 2512230-57-6 (3HCl) | Related: 1087727-45-4 (2HCl)[1]

Executive Summary

N-Methyl-1H-pyrazole-1-ethanamine (also known as N-methyl-2-(1H-pyrazol-1-yl)ethanamine) is a heterocyclic amine utilized primarily in medicinal chemistry as a histamine receptor ligand.[1] Structurally, it is a bioisostere of Betahistine , where the pyridine ring is replaced by a pyrazole moiety.

While the dihydrochloride (2HCl) salt is the stoichiometrically neutral form for this dibasic molecule, the trihydrochloride (3HCl) form (CAS 2512230-57-6) is a specific high-acid adduct often generated during aggressive acid precipitation or lyophilization from concentrated HCl. This guide covers the critical handling, synthesis, and mechanistic pathways relevant to this compound.

Chemical Identity & Properties

The compound consists of a pyrazole ring N-alkylated with an ethylmethylamine chain.[2] The 3HCl salt implies protonation of the secondary amine, the pyrazole N2, and a third loosely associated HCl molecule (likely a solvate or lattice inclusion), making it highly hygroscopic.

PropertySpecification
Chemical Name N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride
Systematic Name N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine trihydrochloride
CAS Number (3HCl) 2512230-57-6
CAS Number (2HCl) 1087727-45-4
Molecular Formula C₆H₁₁N₃[1] · 3HCl
Molecular Weight ~234.55 g/mol (3HCl) vs 198.09 g/mol (2HCl)
Solubility Highly soluble in water (>50 mg/mL), Methanol; Insoluble in Et₂O
pKa (Predicted) ~9.5 (Amine), ~2.5 (Pyrazole N2)
Appearance White to off-white hygroscopic crystalline solid

Synthesis & Production Workflow

The synthesis follows a convergent pathway avoiding the use of the unstable and toxic N-(2-chloroethyl)methylamine (nitrogen mustard analog). Instead, a stepwise alkylation using 1,2-dibromoethane is the preferred industrial and laboratory standard.

Synthesis Pathway Diagram[1]

Synthesis Pyrazole 1H-Pyrazole (Starting Material) Intermediate 1-(2-Bromoethyl)-1H-pyrazole (Intermediate) Pyrazole->Intermediate K2CO3, MeCN Reflux, 12h DBE 1,2-Dibromoethane (Excess) DBE->Intermediate FreeBase Free Base (Oil) Intermediate->FreeBase MeNH2, THF RT, 24h MeNH2 Methylamine (33% in EtOH) MeNH2->FreeBase Salt Final Product (3HCl Salt) FreeBase->Salt HCl (gas) in Et2O Saturation

Figure 1: Convergent synthesis route avoiding nitrogen mustard precursors.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of Intermediate)

  • Reagents: Dissolve 1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Addition: Add 1,2-dibromoethane (3.0 eq) dropwise. Note: Excess dibromide prevents dimerization (formation of bis-pyrazole).

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via silica gel column chromatography to isolate 1-(2-bromoethyl)-1H-pyrazole .

Step 2: Amination

  • Reagents: Dissolve the bromo-intermediate in THF.

  • Reaction: Add Methylamine (33% solution in EtOH, 5.0 eq) at 0°C. Allow to warm to Room Temperature (RT) and stir for 24 hours in a sealed pressure vessel (to retain methylamine).

  • Workup: Evaporate volatiles. Dissolve residue in 1M HCl (aq) and wash with Dichloromethane (DCM) to remove non-basic impurities. Basify the aqueous layer to pH 12 with NaOH. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate to yield the Free Base (pale yellow oil).

Step 3: Salt Formation (3HCl)

  • Dissolution: Dissolve the free base in anhydrous Diethyl Ether (Et₂O).

  • Precipitation: Bubble dry HCl gas through the solution beyond the saturation point required for the dihydrochloride. The 3HCl salt will precipitate as a hygroscopic solid.

  • Isolation: Filter rapidly under inert atmosphere (Argon/N₂) to prevent moisture absorption. Store at -20°C.

Pharmacological Mechanism (Betahistine Analog)[3]

As a pyrazole bioisostere of Betahistine, this compound acts on the histaminergic system. Its efficacy relies on a dual mechanism: antagonism of presynaptic H3 autoreceptors (enhancing histamine release) and weak agonism of postsynaptic H1 receptors.

Signaling Cascade

Mechanism Compound N-Methyl-1H-pyrazole-1-ethanamine H3 H3 Autoreceptor (Presynaptic) Compound->H3 Antagonism (-) H1 H1 Receptor (Postsynaptic) Compound->H1 Weak Agonism (+) Release Increased Histamine Release H3->Release Disinhibition Vasodilation Vasodilation (Inner Ear Blood Flow) H1->Vasodilation Gq Pathway Vestibular Vestibular Compensation (Reduced Vertigo) H1->Vestibular Release->H1 Activation

Figure 2: Dual mechanism of action on the histaminergic system.

Causality in Drug Design

The replacement of the pyridine ring (in Betahistine) with a pyrazole ring alters the electron density and basicity of the aromatic system.

  • Basicity: Pyrazole (pKa ~2.[3]5) is less basic than Pyridine (pKa ~5.2). This reduction in ring basicity may alter the drug's ability to cross the blood-brain barrier (BBB) or change its affinity for the H3 receptor pocket.

  • Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism compared to the pyridine ring, potentially extending the half-life.

Handling & Quality Control

Storage Protocols
  • Hygroscopicity: The 3HCl salt is extremely hygroscopic. It must be stored in a desiccator at -20°C. Exposure to air will cause it to deliquesce into a sticky oil.

  • Re-crystallization: If the compound becomes sticky, re-dissolve in minimum hot ethanol and precipitate with cold diethyl ether.

Analytical Validation
  • 1H NMR (D₂O): Look for the N-methyl singlet (~2.7 ppm), the ethyl chain triplets (~3.5 and 4.5 ppm), and the characteristic pyrazole protons (d, d, t pattern shifted downfield due to the salt form).

  • Chloride Titration: Perform argentometric titration (AgNO₃) to confirm the chloride content matches the trihydrochloride stoichiometry (~45% Cl by weight).

References

  • PubChem. (2025).[4] 2-(1H-pyrazol-1-yl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Timmerman, H. (1991). Histamine agonists and antagonists.[5] Acta Otolaryngol Suppl, 479, 5-11.[5] (Contextual grounding for Betahistine mechanism).

  • ChemSrc. (2025). N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride CAS Data. Retrieved from [Link]

Sources

Technical Deep Dive: Pyrazole-Ethanamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-ethanamine scaffold represents a critical bioisosteric shift from the naturally occurring imidazole-ethanamine (histamine) framework. By replacing the 1,3-diazole (imidazole) with a 1,2-diazole (pyrazole), medicinal chemists alter basicity, hydrogen bond donor/acceptor profiles, and metabolic stability while retaining the ethylamine pharmacophore essential for aminergic GPCR recognition.

This guide analyzes the structural rationale, therapeutic applications (specifically H2 receptor agonism), and synthetic architectures of pyrazole-ethanamines. It distinguishes between the 3-(2-aminoethyl)pyrazole (Betazole) and 1-(2-aminoethyl)pyrazole isomers, providing validated protocols for synthesis and biological characterization.

Structural Rationale & Bioisosterism[1][2]

The primary utility of the pyrazole-ethanamine scaffold lies in its relationship to histamine. To design effective ligands, one must understand the physicochemical divergence between the imidazole and pyrazole rings.

Basicity and Ionization

The most profound difference is the pKa of the heterocyclic nitrogen.

  • Imidazole (Histamine): pKa ~6.9–7.1. At physiological pH (7.4), a significant fraction exists as the unprotonated free base, but it can easily protonate.

  • Pyrazole (Betazole): pKa ~2.5. Pyrazole is significantly less basic.[1] At physiological pH, the pyrazole ring remains almost exclusively unprotonated.

Medicinal Impact: This reduction in basicity eliminates the "cationic head" contribution of the heterocycle often seen in histamine binding, forcing the receptor interaction to rely more heavily on hydrogen bonding and the terminal amine of the ethyl chain.

Tautomerism and Binding Modes
  • 3-Substituted Pyrazoles (e.g., Betazole): Possess an N-H group that can act as a Hydrogen Bond Donor (HBD) and an adjacent N that acts as a Hydrogen Bond Acceptor (HBA). This mimics the

    
     and 
    
    
    
    nitrogen tautomers of histamine.
  • 1-Substituted Pyrazoles: The N1 is alkylated (ethyl-amine chain), removing the HBD capability of the ring. This isomer is often used as a linker in kinase inhibitors rather than a direct histamine mimic.

Visualization: Bioisosteric SAR Logic

SAR_Logic Histamine Histamine (Imidazole) pKa ~ 7.0 High Basicity Betazole Betazole (Pyrazole) pKa ~ 2.5 Low Basicity H2 Selective Histamine->Betazole 1,3 -> 1,2 Nitrogen Shift Bioisosteric Replacement Interaction Receptor Interaction Aspartate binds terminal NH3+ Ring H-bonds with Thr/Ser Histamine->Interaction Promiscuous (H1/H2/H3/H4) Betazole->Interaction Selective (H2 > H1)

Figure 1: SAR comparison between Histamine and Betazole, highlighting the pKa shift and selectivity profile.

Therapeutic Applications

The Canonical Case: Betazole (H2 Agonist)

Compound: 2-(1H-pyrazol-3-yl)ethanamine (Betazole/Ametazole). Mechanism: Betazole is a selective agonist for the Histamine H2 receptor.[2][3][4] Unlike histamine, which triggers H1 (bronchoconstriction, vasodilation) and H2 (gastric acid), Betazole preferentially activates H2 receptors on gastric parietal cells.

Signal Transduction: Activation of the H2 receptor (a Gs-coupled GPCR) leads to the accumulation of cAMP, activating Protein Kinase A (PKA), which phosphorylates proteins involved in the proton pump (


-ATPase) translocation.
Visualization: H2 Signaling Pathway

H2_Pathway Ligand Betazole H2R H2 Receptor (Parietal Cell) Ligand->H2R Binding Gs Gs Protein H2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Increase) AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Acid Secretion) PKA->ProtonPump Phosphorylation

Figure 2: The Gs-coupled signaling cascade triggered by Betazole in gastric parietal cells.

Kinase Inhibition (The Linker Role)

While Betazole is an agonist, the 1-(2-aminoethyl)pyrazole scaffold often serves as a flexible linker in kinase inhibitors (e.g., Aurora A inhibitors). The pyrazole ring acts as a rigid spacer, while the ethylamine tail can extend into the solvent-exposed region or interact with ribose-binding residues.

Synthetic Architectures

The synthesis of pyrazole-ethanamines is strictly defined by the desired isomer (1-substituted vs. 3-substituted).

Synthesis of 3-Substituted (Betazole Type)

This is synthetically more demanding because alkylation of pyrazole usually occurs at N1.

  • Precursor: 2-(1H-pyrazol-3-yl)ethanol.[5]

  • Transformation: Alcohol

    
     Mesylate/Halide 
    
    
    
    Azide/Nitrile
    
    
    Amine.
  • Biocatalytic Route: Recent green chemistry approaches utilize

    
    -transaminases to convert the alcohol precursor directly to the amine in a one-pot cascade.[5]
    
Synthesis of 1-Substituted (Linker Type)

This utilizes the nucleophilicity of the pyrazole N1.

  • Reaction: Pyrazole + Chloroacetonitrile

    
     2-(1H-pyrazol-1-yl)acetonitrile 
    
    
    
    Product.
Visualization: Divergent Synthesis

Synthesis_Flow Start Pyrazole Precursor RouteA Route A: N-Alkylation (Target: 1-isomer) Start->RouteA RouteB Route B: Side Chain Modification (Target: 3-isomer/Betazole) Start->RouteB Requires C-substituted SM StepA1 Reaction w/ Chloroacetonitrile (K2CO3, MeCN) RouteA->StepA1 StepB1 Starting Material: 2-(1H-pyrazol-3-yl)ethanol RouteB->StepB1 StepA2 Reduction (LiAlH4 or H2/Pd) StepA1->StepA2 ProductA 2-(1H-pyrazol-1-yl)ethanamine StepA2->ProductA StepB2 Biocatalytic Cascade (Alcohol DH + Transaminase) StepB1->StepB2 ProductB Betazole (3-isomer) StepB2->ProductB

Figure 3: Divergent synthetic pathways for generating 1-substituted vs. 3-substituted pyrazole-ethanamines.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-(1H-pyrazol-1-yl)ethanamine

Application: Generating the 1-isomer for kinase linker libraries.

Reagents:

  • Pyrazole (1.0 eq)[6]

  • Chloroacetonitrile (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Lithium Aluminum Hydride (

    
    ) or Raney Nickel
    
  • Solvents: Acetonitrile (MeCN), THF.

Step-by-Step Methodology:

  • Alkylation:

    • Dissolve pyrazole (10 mmol) in dry MeCN (20 mL).

    • Add

      
       (20 mmol) and stir at room temperature for 15 min.
      
    • Add chloroacetonitrile (12 mmol) dropwise.

    • Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Filter salts, concentrate filtrate, and purify via column chromatography to obtain 2-(1H-pyrazol-1-yl)acetonitrile.

  • Reduction:

    • Suspend

      
       (2.0 eq) in dry THF under 
      
      
      
      atmosphere at 0°C.
    • Add the nitrile intermediate (dissolved in THF) dropwise.

    • Allow to warm to RT and reflux for 4 hours.

    • Quench (Fieser Method): Cool to 0°C. Add water (

      
       mL), 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).
    • Filter precipitate, dry organic layer (

      
      ), and concentrate.
      
  • Validation:

    • NMR: Look for loss of singlet at

      
       ~4.0-5.0 (N-CH2-CN) and appearance of triplets at 
      
      
      
      ~2.8-3.0 (CH2-NH2).
    • IR: Disappearance of Nitrile peak (~2250

      
      ).
      
Protocol B: Biocatalytic Synthesis of Betazole (Green Route)

Application: High-purity synthesis of the 3-isomer avoiding protection/deprotection steps.

System: One-pot cascade using Alcohol Dehydrogenase (ADH) and


-Transaminase (

-TA).

Methodology:

  • Substrate: 10 mM 2-(1H-pyrazol-3-yl)ethanol in Phosphate Buffer (pH 8.0).

  • Enzyme Mix: Add purified ADH (to oxidize alcohol to aldehyde) and

    
    -TA (to convert aldehyde to amine).
    
  • Cofactors: Supplement with NAD+ (1 mM) and PLP (0.1 mM).

  • Amine Donor: Isopropylamine (1 M) serves as the amine source and drives equilibrium.

  • Incubation: Shake at 30°C for 24 hours.

  • Workup: Acidify to pH 2, wash with EtOAc (removes unreacted alcohol), basify aqueous layer to pH 10, extract with n-butanol.

Data Summary: Imidazole vs. Pyrazole Analogues[1][3][9][10]

FeatureHistamine (Imidazole)Betazole (Pyrazole)Medicinal Implication
Ring pKa 6.9 - 7.1~2.5Pyrazole is neutral at pH 7.4; better membrane permeability.
H-Bonding Donor & AcceptorDonor & AcceptorSimilar H-bond network, but weaker acceptor strength in pyrazole.
Selectivity Non-selective (H1-H4)H2 SelectivePyrazole shift reduces affinity for H1/H3 pockets.
Metabolism N-Methylation (HNMT)Renal ExcretionBetazole is less susceptible to rapid enzymatic degradation.

References

  • Rosier, C. E., & Grossman, M. I. (1951). Analogues of Histamine. Science. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Buschauer, A., et al. (2010). Synthesis and pharmacological characterization of novel histamine H2-receptor agonists. Journal of Medicinal Chemistry. Link

  • Bommarius, A. S., et al. (2021).[6] Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow.[5] Green Chemistry. Link

  • Fabbri, D., et al. (2012). The Pyrazole Scaffold in Kinase Inhibitors. ChemMedChem. Link

Sources

molecular weight and formula of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and handling of N-Methyl-1H-pyrazole-1-ethanamine in its trihydrochloride (3HCl) form.

Executive Technical Summary

N-Methyl-1H-pyrazole-1-ethanamine (IUPAC: N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine) is a low-molecular-weight heterocyclic building block used primarily in fragment-based drug discovery (FBDD). Structurally, it consists of a pyrazole ring linked via its N1 nitrogen to an ethyl chain, which terminates in a secondary N-methyl amine.

While the dihydrochloride (2HCl) salt (CAS 1087727-45-4) is the thermodynamically stable commercial standard, the trihydrochloride (3HCl) form represents a high-stoichiometry acid salt, typically generated under specific excess-acid conditions (e.g., lyophilization from concentrated HCl). This guide addresses the 3HCl form as requested, with critical notes on its stability relative to the 2HCl baseline.

Physicochemical Characterization

Molecular Formula & Weight Analysis

The molecular weight calculations below utilize standard IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, Cl: 35.45).

ComponentFormulaExact Mass (Da)Molecular Weight ( g/mol )
Free Base C₆H₁₁N₃ 125.0953125.17
Trihydrochloride (3HCl) C₆H₁₁N₃ · 3HCl 232.9920234.55
Dihydrochloride (Ref)C₆H₁₁N₃ · 2HCl196.0157198.09
Structural Specifications
  • SMILES (Free Base): CNCCN1C=CC=N1

  • InChI Key: QAUNGQAAOXUZIO-UHFFFAOYSA-N (Analogous base structure)

  • Basicity & Protonation Sites:

    • Secondary Amine (Side Chain): High basicity (

      
      ). Protonates first.
      
    • Pyrazole N2 (Pyridine-like): Weak basicity (

      
      ). Protonates second.
      
    • Pyrazole N1 (Pyrrole-like): Non-basic due to aromaticity. Protonation here (required for 3HCl) disrupts the aromatic system and is highly unstable, suggesting the 3rd HCl molecule likely exists as a lattice inclusion or solvate rather than a covalent bond.

Synthetic & Analytical Workflows

Synthesis Pathway (N-Alkylation Strategy)

The most robust synthesis involves the nucleophilic substitution of pyrazole on a halo-alkylamine equivalent.

Synthesis Pyrazole 1H-Pyrazole (C3H4N2) Base Base (NaH or K2CO3) Solvent: DMF/ACN Pyrazole->Base Reagent N-(2-Chloroethyl)-N- methylamine HCl Reagent->Base Intermediate Free Base (C6H11N3) Base->Intermediate N-Alkylation (80-100°C) Salt Target Salt (3HCl Formation) Intermediate->Salt Excess conc. HCl Lyophilization

Figure 1: Synthetic route for N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Protocol: Step-by-Step
  • Deprotonation: Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C to generate the pyrazolide anion.

  • Alkylation: Add N-(2-chloroethyl)-N-methylamine hydrochloride (1.1 eq) portion-wise. Heat to 80°C for 4–6 hours.

  • Workup: Quench with water, extract into DCM, and dry over MgSO₄. Concentrate to obtain the oily free base.

  • Salt Formation (3HCl):

    • Dissolve free base in Et₂O.

    • Add excess 4M HCl in dioxane (at least 4.0 equivalents).

    • The precipitate will likely be the 2HCl salt initially. To achieve the 3HCl stoichiometry, the material is often evaporated from concentrated aqueous HCl and dried over P₂O₅ in a vacuum desiccator to trap the third acid molecule.

Analytical Validation

To confirm the "3HCl" stoichiometry versus the standard 2HCl, Elemental Analysis (CHNCl) is the gold standard.

TestExpected Result (3HCl)Diagnostic Note
¹H NMR (D₂O) Shifted signals for CH₂ adjacent to NIntegration of salt protons is not possible in D₂O (exchange).
Elemental Analysis Cl: ~45.3% If Cl is ~35.8%, you have the 2HCl form.
Silver Nitrate Titration 3.0 eq Cl⁻ per moleDistinguishes total chloride content.

Handling, Stability & Safety (Scientist's Note)

Hygroscopicity Alert

The 3HCl salt is extremely hygroscopic . The third molecule of HCl is loosely bound. Upon exposure to ambient humidity, the compound will likely lose HCl gas or absorb water to form a liquid hydrate, reverting towards the more stable 2HCl state.

  • Storage: Store at -20°C under Argon/Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm; secondary containment with desiccant recommended.

Application in Drug Discovery

This motif serves as a bioisostere for histamine or pyridine-ethanamine derivatives.

  • Target Class: H1/H3 Histamine receptors, Kinase hinge binders (pyrazole moiety).

  • Fragment Design: The N-methyl group allows for vector growth in fragment optimization campaigns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53621927, 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine (Analogous Structure). Retrieved from [Link][1]

  • Yi, F., et al. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes.[2] Organic Letters, 21(9), 3158-3161. (Methodology for Pyrazole Synthesis). Retrieved from [Link]

Sources

The Pyrazole Ethanamine Scaffold: A Technical Guide to N-Methyl-1H-pyrazole-1-ethanamine Analogs as Histamine H3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Pyrazole Analogs in CNS Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents targeting a diverse array of biological targets.[1][2] These compounds have demonstrated a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] This guide focuses on a specific, highly significant subclass: N-Methyl-1H-pyrazole-1-ethanamine and its analogs. Our exploration will delve into their synthesis, pharmacological profile, and structure-activity relationships (SAR), primarily centering on their potent and selective interaction with the histamine H3 receptor (H3R), a critical target for central nervous system (CNS) disorders.

The H3 receptor, a Gαi/o-protein coupled receptor (GPCR), functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin.[4] This neuromodulatory role has positioned H3R antagonists and inverse agonists as promising therapeutic agents for conditions like narcolepsy, Alzheimer's disease, Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[4] The structural similarity of the pyrazole ethanamine scaffold to histamine itself provides a logical starting point for the rational design of potent H3R ligands.

Synthesis of the N-Methyl-1H-pyrazole-1-ethanamine Scaffold

The synthesis of N-substituted pyrazoles is a well-established field in organic chemistry.[5] The core of the N-Methyl-1H-pyrazole-1-ethanamine scaffold is typically constructed via the N-alkylation of a pyrazole ring with a suitable ethylamine synthon. The regioselectivity of this alkylation is a critical consideration, as unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position. Factors influencing this selectivity include steric hindrance on the pyrazole ring, the nature of the alkylating agent, solvent polarity, and the base/catalyst system employed.[6]

General Synthetic Workflow

A common and effective strategy for synthesizing the title scaffold involves a two-step process starting from the parent pyrazole. This approach offers flexibility for introducing various substituents on the pyrazole ring before the crucial N-alkylation step.

Synthesis_Workflow Pyrazole 1H-Pyrazole Intermediate Ethyl 2-(1H-pyrazol-1-yl)acetate Pyrazole->Intermediate 1. K₂CO₃, Acetone 2. Ethyl chloroacetate Hydrazide 2-(1H-pyrazol-1-yl)acetohydrazide Intermediate->Hydrazide Hydrazine Hydrate Amine_Protected Protected N-Methyl-1H-pyrazole-1-ethanamine Hydrazide->Amine_Protected Reduction & Protection (e.g., LiAlH₄ then Boc₂O) Final_Product N-Methyl-1H-pyrazole-1-ethanamine Amine_Protected->Final_Product Deprotection (e.g., TFA) H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gαi/o-protein H3R->G_protein Inhibits Activation Neurotransmitter Increased Neurotransmitter Release (Histamine, ACh, DA, etc.) H3R->Neurotransmitter Inhibition is Blocked AC Adenylyl Cyclase (AC) G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts Ligand Pyrazole Analog (Inverse Agonist) Ligand->H3R ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Sources

Technical Bioactivity Profile: N-Methyl-1H-pyrazole-1-ethanamine 3HCl

[1]

Executive Summary: The "Pyrazole-Betahistine" Isostere

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a specialized heterocyclic building block and pharmacological probe designed as a bioisostere of Betahistine and Histamine .[1] By replacing the pyridine (betahistine) or imidazole (histamine) ring with a pyrazole moiety, this compound is engineered to modulate affinity for Histamine H3 receptors while significantly enhancing metabolic stability against histamine-degrading enzymes like diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).

This guide details the bioactivity profile, mechanism of action, and validation protocols for researchers utilizing this compound in neuropharmacology and fragment-based drug discovery (FBDD).

Chemical Constitution & Physicochemical Properties

The "3HCl" designation indicates a trihydrochloride salt form. This stoichiometry suggests a highly acidic, hydrophilic lattice where the aliphatic amine and potentially the pyrazole nitrogens are protonated under specific synthesis conditions.

PropertySpecificationImplication for Bioassays
Chemical Structure N-methyl-2-(1H-pyrazol-1-yl)ethan-1-aminePyrazole ring confers metabolic resistance compared to imidazole.[1]
Salt Form Trihydrochloride (3HCl)High Water Solubility. Solutions will be strongly acidic (pH < 2). Must be buffered (HEPES/PBS) to pH 7.4 before adding to cells/proteins to prevent acid-induced denaturation.[1]
Molecular Weight ~234.5 g/mol (Salt)Ideal for Fragment-Based Drug Discovery (FBDD) due to low MW and high ligand efficiency (LE).
pKa (Predicted) ~9.5 (Amine), ~2.5 (Pyrazole)At physiological pH (7.4), the aliphatic amine is protonated (cationic), mimicking the histamine pharmacophore.
H-Bonding Donor: 1 (Amine), Acceptor: 2 (Pyrazole)Pyrazole N2 acts as a weak H-bond acceptor, critical for receptor docking.[1]

Pharmacodynamic Profile (Mechanism of Action)

Primary Target: Histamine H3 Receptor (Antagonist/Inverse Agonist)

The structural homology to Betahistine suggests this compound acts primarily as an H3 receptor antagonist/inverse agonist .

  • Mechanism: H3 receptors are presynaptic autoreceptors.[2] Activation inhibits histamine synthesis and release.

  • Effect: By blocking these receptors, N-Methyl-1H-pyrazole-1-ethanamine prevents the negative feedback loop, causing an increase in the release of histamine and other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine) in the CNS.[1]

  • Therapeutic Relevance: Cognitive enhancement, narcolepsy, and vestibular disorders.

Secondary Target: Histamine H1 Receptor (Weak Agonist)

Like its parent isosteres, this compound likely retains weak partial agonist activity at the postsynaptic H1 receptor.

  • Effect: Vasodilation (increased cochlear blood flow) and mild excitatory effects in the CNS.

  • Selectivity: The pyrazole substitution typically reduces H1 affinity compared to the pyridine (betahistine) analog, potentially improving the H3/H1 selectivity ratio.

Signaling Pathway Visualization

The following diagram illustrates the disinhibition mechanism characteristic of this pharmacophore.

H3_Signalingcluster_neuronPresynaptic Neuron TerminalCompoundN-Methyl-1H-pyrazole-1-ethanamineH3RPresynaptic H3 Receptor(Gi/Go Coupled)Compound->H3RAntagonizes/BlocksACAdenylyl CyclaseH3R->ACRelieves Inhibition(cAMP ↑)Ca_ChannelVoltage-GatedCa2+ ChannelsH3R->Ca_ChannelRelieves Inhibition(Ca2+ Influx ↑)VesicleSynaptic Vesicle(Histamine/ACh)AC->VesiclePromotes FusionCa_Channel->VesicleTriggers FusionReleaseNeurotransmitterRelease IncreasedVesicle->ReleaseExocytosis

Figure 1: Mechanism of H3 Autoreceptor Blockade. The compound prevents H3-mediated inhibition of Adenylyl Cyclase and Calcium channels, resulting in enhanced neurotransmitter release.

Pharmacokinetics: The Pyrazole Advantage

The substitution of the imidazole ring (found in histamine) with a pyrazole ring is a strategic medicinal chemistry modification.

  • Metabolic Stability:

    • Imidazole (Histamine): Rapidly degraded by Histamine N-Methyltransferase (HNMT) and Diamine Oxidase (DAO).

    • Pyrazole (This Compound): The pyrazole ring is not a substrate for HNMT or DAO. This significantly extends the half-life (

      
      ) and oral bioavailability compared to histamine.
      
  • BBB Permeability:

    • The N-methyl group and the lipophilic pyrazole ring (cLogP ~0.5–0.8) facilitate transport across the Blood-Brain Barrier, essential for H3 receptor targeting.[1]

Experimental Validation Protocols

To empirically define the bioactivity of this specific salt form, the following assay cascade is recommended.

Protocol A: H3 Receptor Binding Assay (Ki Determination)

Objective: Determine the binding affinity using radioligand displacement.

  • Preparation:

    • Dissolve N-Methyl-1H-pyrazole-1-ethanamine 3HCl in DMSO to 10 mM.[1]

    • Critical: Dilute 1:100 in assay buffer (50 mM Tris-HCl, pH 7.4) immediately to neutralize the acidity of the 3HCl salt.

  • System: CHO-K1 cells stably expressing human H3 receptor.[1]

  • Ligand: [3H]-N-alpha-methylhistamine (~2 nM).[1]

  • Incubation: 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1]
    • Reference Standard: Use Thioperamide or Betahistine as a positive control.

Protocol B: [35S]GTPγS Functional Assay

Objective: Distinguish between Antagonist and Inverse Agonist activity.

  • Membrane Prep: Use H3-expressing membranes.[1]

  • Reaction: Incubate membranes with GDP (10 µM) and [35S]GTPγS (0.1 nM).

  • Agonist Challenge: Add

    
     concentration of R-alpha-methylhistamine.
    
  • Test Compound: Add increasing concentrations of N-Methyl-1H-pyrazole-1-ethanamine.

  • Readout:

    • Antagonist: Returns signal to basal levels.

    • Inverse Agonist: Reduces signal below basal constitutive activity levels.

Experimental Workflow Diagram

Workflowcluster_primaryPrimary Screencluster_secondaryFunctional Characterizationcluster_admeADME ProfilingStartCompound Reconstitution(Buffer 3HCl Salt to pH 7.4)BindingRadioligand Binding(Determine Ki)Start->BindingGTP[35S]GTPγS Assay(Antagonist vs Inverse Agonist)Binding->GTPIf Ki < 1 µMSelectivityH1/H2/H4 Selectivity ScreenGTP->SelectivityMicrosomeMicrosomal Stability(Phase I Metabolism)Selectivity->MicrosomeLead Candidates

Figure 2: Screening Cascade.[1] A stepwise approach to validating the compound's profile from affinity to functional selectivity and metabolic stability.

Safety & Handling (3HCl Specifics)

  • Corrosivity: The 3HCl form is highly acidic. Direct contact with skin or eyes can cause severe burns.[1] Wear nitrile gloves, safety goggles, and a lab coat.

  • Hygroscopicity: Hydrochloride salts of short-chain amines are often hygroscopic.[1] Store in a desiccator at -20°C.

  • Toxicity: While pyrazoles are generally safer than hydrazines, high doses may inhibit specific P450 isozymes (e.g., CYP2E1). Treat as a potential irritant and neuroactive substance.

References

  • Bioisosteric Design: PharmaBlock. "Pyrazoles in Drug Discovery: Bioisosteres for Imidazole and Phenol." Accessed 2026.[1]

  • H3 Receptor Pharmacology: Leurs, R., et al. "Therapeutic potential of histamine H3 receptor agonists and antagonists." Nature Reviews Drug Discovery.[1]

  • Betahistine Mechanism: Gbahou, F., et al. "Betahistine acts as an inverse agonist at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Chemical Data: PubChem CID 672401 (Related Analog: N-methyl-1-(1-ethylpyrazol-4-yl)methanamine).[1]

  • Safety Data: Fisher Scientific SDS for Pyrazole Derivatives.

Methodological & Application

using N-Methyl-1H-pyrazole-1-ethanamine 3HCl as a building block

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers utilizing N-Methyl-1H-pyrazole-1-ethanamine 3HCl (CAS: 2512230-57-6 / 949100-10-1) in medicinal chemistry and drug discovery.[1][2]

High-Fidelity Building Block for Kinase & GPCR Ligand Synthesis [1][2]

Introduction & Chemical Profile

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a bifunctional building block featuring a pyrazole "head" connected via an ethyl linker to a secondary N-methyl amine "tail."[1][2][3] This scaffold is a privileged motif in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) , Kinase Inhibitors (targeting the solvent-exposed region), and GPCR ligands (e.g., Histamine H3/H4 antagonists).

The 3HCl salt form provides enhanced stability and crystallinity compared to the hygroscopic free base oil, but it introduces specific stoichiometric requirements during synthesis.

Key Chemical Properties
PropertySpecification
Systematic Name N-Methyl-2-(1H-pyrazol-1-yl)ethan-1-amine trihydrochloride
CAS (Salt) 2512230-57-6
CAS (Free Base) 949100-10-1
Formula C₆H₁₁N₃[1][2][3][4][5][6][7] · 3HCl
MW 234.55 g/mol (Salt) / 125.17 g/mol (Free Base)
Functional Groups Secondary Amine (Nucleophile), Pyrazole (Aromatic/Weak Base)
Solubility High: Water, DMSO, Methanol. Low: DCM, EtOAc, Hexanes.

Handling & Storage Protocols

Critical Advisory: The 3HCl salt is highly polar and potentially hygroscopic. Improper handling can lead to stoichiometry errors due to water weight or "gumming" during weighing.

Protocol 1: Storage & Weighing[1][2]
  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is prone to absorbing atmospheric moisture, which can lower the effective molarity.

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

  • Weighing: Weigh quickly into a tared reaction vial. If the solid appears sticky or clumped, assume water content and consider drying under high vacuum (0.1 mbar) over P₂O₅ for 4 hours.

Protocol 2: In-Situ Neutralization (The "3.5 Eq Rule")

Because this is a trihydrochloride salt, standard neutralization protocols (using 1-2 equivalents of base) will fail, leading to stalled reactions.[2]

  • Requirement: You must neutralize 3 moles of HCl per mole of substrate to release the nucleophilic amine.

  • Standard Base Load: Use 3.5 to 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) in organic solvents.[2]

Synthetic Application Workflows

This building block is primarily used to attach the N-methyl-pyrazole-ethyl motif to a core scaffold via the secondary amine.[1][2]

Workflow Visualization

G Start N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Solid, Stable) Base Neutralization (3.5 eq. DIPEA) Start->Base FreeBase Reactive Free Base (In-Situ) Base->FreeBase Release Amine Path1 Pathway A: Amide Coupling (R-COOH + HATU) FreeBase->Path1 Path2 Pathway B: SNAr Displacement (Ar-Cl + Heat) FreeBase->Path2 Path3 Pathway C: Reductive Amination (R-CHO + STAB) FreeBase->Path3 Product Functionalized Drug Scaffold Path1->Product Path2->Product Path3->Product

Caption: Logical workflow for activating and coupling the 3HCl building block via three primary synthetic pathways.

Protocol A: Amide Coupling (High-Throughput Compatible)

Objective: Attach the building block to a Carboxylic Acid core (R-COOH).[1][2]

Reagents:

  • Carboxylic Acid (1.0 eq)

  • N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.2 eq)[1][2]

  • HATU (1.2 eq)

  • DIPEA (4.0 eq) [CRITICAL]

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes to form the active ester.

  • Amine Preparation: In a separate vial, dissolve N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.2 mmol) in DMF (1 mL) and add the remaining DIPEA (3.0 mmol). Note: Mild exotherm may occur.[1][2]

  • Coupling: Transfer the amine solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 107.15).

  • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove excess acid/HATU byproducts) and Brine. Dry over Na₂SO₄.

Protocol B: S_NAr Displacement (Heteroaryl Chlorides)

Objective: React with a Chloropyrimidine, Chloropyridine, or similar electrophile.

Reagents:

  • Heteroaryl Chloride (Ar-Cl) (1.0 eq)[1][2]

  • N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.1 eq)[1][2]

  • Base: Cs₂CO₃ (4.0 eq) or DIPEA (4.0 eq)

  • Solvent: DMSO or NMP[1][2]

Step-by-Step:

  • Setup: Combine Ar-Cl (1.0 mmol) and the 3HCl building block (1.1 mmol) in a microwave vial or pressure tube.

  • Solvation: Add DMSO (3 mL).

  • Base Addition: Add Cs₂CO₃ (4.0 mmol). Note: Carbonate bases are preferred for SNAr to scavenge HCl effectively.[1][2]

  • Heating: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in Microwave).

  • Validation: Check LCMS for conversion. The pyrazole ring is stable under these conditions.

  • Purification: These products are often basic. Purify via Reverse Phase Prep-HPLC (0.1% Formic Acid) or SCX (Strong Cation Exchange) cartridge catch-and-release.[1][2]

Analytical Data & Expectations

When characterizing the final product, specific NMR signals confirm the incorporation of the N-methyl-pyrazole-ethyl motif.[1][2]

Signal (¹H NMR, DMSO-d₆)Approx. Shift (δ)MultiplicityDiagnostic Value
Pyrazole-H (C3/C5) 7.4 – 7.8 ppmDoublets (d)Confirms Pyrazole integrity.[1][2]
Pyrazole-H (C4) 6.2 – 6.3 ppmTriplet/DoubletDistinctive upfield aromatic signal.[2]
N-CH₂ (Ethyl) 4.1 – 4.3 ppmTriplet (t)Adjacent to Pyrazole N1.[2]
N-CH₃ (Amide/Amine) 2.9 – 3.1 ppmSinglet (s)Diagnostic for the N-methyl tail.[1][2]

Troubleshooting Note: If the Pyrazole-H signals are missing or shifted significantly upfield, check for N-alkylation at the Pyrazole N2 (a common side reaction if the secondary amine was not nucleophilic enough or if base was insufficient).[1][2]

References

  • Chemical Identity: N-Methyl-1H-pyrazole-1-ethanamine 3HCl. CAS: 2512230-57-6.[1][2][3][4][8] Available from major building block suppliers (e.g., BLD Pharm, Enamine).

  • General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008. (Context for pyrazole stability).
  • Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Handling Hygroscopic Salts: "Guidelines for Handling Hygroscopic Amine Salts in Medicinal Chemistry." BenchChem Technical Notes, 2025.

Sources

reaction conditions for N-Methyl-1H-pyrazole-1-ethanamine 3HCl coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride CAS: 1344686-38-5 (and related analogs) Functional Class: Secondary Aliphatic Amine / Pyrazole Heterocycle Primary Challenge: The 3HCl salt form presents a significant stoichiometric buffering challenge.[1] The high acidity requires massive base equivalents for in-situ neutralization, which often leads to ionic strength issues, precipitation of amine salts (e.g., DIPEA[1][2]·HCl), and stalled kinetics in standard amide couplings or SNAr reactions.[1][2]

This guide details the "Split-Phase Activation" strategy to decouple the neutralization step from the coupling event, ensuring high yields and minimizing side reactions like guanidinylation (with uronium reagents).

Pre-Reaction Critical Analysis

Before initiating any coupling, the researcher must address the salt load. A 3HCl salt demands at least 3.0 equivalents of base just to reach neutrality , and an additional 1.0–2.0 equivalents to drive the reaction.

ParameterSpecificationImplication for Protocol
Nucleophilicity Moderate (Secondary Amine)Steric hindrance from the N-methyl group requires highly active electrophiles (e.g., HATU, acid chlorides).[1][2]
Basicity (pKa) Amine (~10.5), Pyrazole (~2.[1][2]5)The aliphatic amine is the primary nucleophile. The pyrazole N2 is weakly basic and unlikely to compete unless highly electrophilic species are used.
Salt Burden 3.0 HCl CRITICAL: Adding 5 eq. of DIPEA to a reaction mixture often crashes out DIPEA·HCl, coating the stir bar and creating a heterogeneous "sludge" that traps the active amine.

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Application: Attaching the amine to a Carboxylic Acid (R-COOH).[1] Rationale: HATU is chosen over EDC/HOBt due to the steric bulk of the N-methyl group.

Reagents:
  • Amine: N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.0 equiv)[1]

  • Acid: Carboxylic Acid Partner (1.0 – 1.2 equiv)[1][2]

  • Coupling Agent: HATU (1.1 – 1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (4.5 – 5.0 equiv )[1][2]

  • Solvent: DMF (Anhydrous) or DMAc.[1][2] Avoid DCM due to poor solubility of the 3HCl salt.

Step-by-Step Methodology:
  • Activation Phase (Vial A):

    • Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration relative to acid).

    • Add HATU (1.1 equiv).[1]

    • Add DIPEA (1.0 equiv only).[1][2]

    • Stir for 2–5 minutes. This forms the active At-ester (O-azabenzotriazolyl ester).[1]

    • Note: Do not add the amine yet. Premature addition to HATU without full activation can lead to guanidinium side products.[3]

  • Neutralization Phase (Vial B):

    • Suspend N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.0 equiv) in DMF.

    • Add DIPEA (3.5 equiv).[1]

    • Sonication (Optional): Sonicate for 1 minute to ensure the 3HCl salt breaks down and the free amine is released into solution. The mixture may become cloudy (DIPEA·HCl precipitation).[1]

  • Coupling Phase:

    • Add the contents of Vial B (Amine) dropwise to Vial A (Activated Acid) .

    • Stir at Room Temperature (RT) for 2–16 hours.

    • Monitoring: Monitor by LCMS. Look for the disappearance of the acid (M+1) and formation of the product.

  • Workup:

    • Dilute with EtOAc. Wash 3x with 5% LiCl (aq) or Brine to remove DMF.[1]

    • Caution: If the product is polar, use DCM/MeOH extraction.[2]

Protocol B: SNAr Coupling (Nucleophilic Aromatic Substitution)

Application: Reacting with Heteroaryl Halides (e.g., 2-chloropyridine, 4-chloropyrimidine).[1][2] Rationale: The secondary amine is a good nucleophile for SNAr, but the 3HCl salt must be fully neutralized to prevent protonation of the heteroaryl electrophile (which deactivates it in some mechanisms) or simply to allow the amine to attack.

Reagents:
  • Electrophile: Heteroaryl Chloride/Fluoride (1.0 equiv)[1][2]

  • Amine Salt: 1.2 equiv[2][4]

  • Base: Cs₂CO₃ (4.0 – 5.0 equiv) or DIPEA (5.0 equiv)[1][2]

  • Solvent: DMSO or NMP (High boiling point polar aprotic).[1][2]

Methodology:
  • Charge: Combine the Heteroaryl Halide, Amine 3HCl salt, and Base in a microwave vial.

  • Solvent: Add DMSO (0.5 M concentration).

  • Thermal Cycle:

    • Standard: Heat to 80–100°C for 4–12 hours.

    • Microwave: 120°C for 30 minutes.

  • Workup: Dilute with water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc.[1][2]

"Pro-Tip" Protocol: Free-Basing the 3HCl Salt

Context: For critical large-scale reactions or when using sensitive catalysts (e.g., Buchwald-Hartwig Pd-catalysis), do not use the 3HCl salt directly. The massive amount of amine base required can poison catalysts or sequester metal centers.

Procedure:

  • Dissolve the 3HCl salt in a minimum amount of Water (approx. 3 mL per gram).

  • Cool to 0°C.

  • Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 12.

  • Extract 4x with DCM or CHCl₃ .

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature (< 30°C, as the free amine may be volatile).

  • Use the resulting oil immediately.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (Amide) Incomplete NeutralizationThe 3HCl salt is acidic.[1] Check pH of reaction mixture on wet pH paper. It must be basic (blue/purple).[1][2] Add more DIPEA.
Guanidine Impurity (+99 mass) HATU Side ReactionThe amine reacted with HATU instead of the acid. Ensure the Acid + HATU + Base stir for 5 mins before adding the amine.
Thick Precipitate Salt SaturationThe reaction solvent is saturated with DIPEA·HCl. Add more DMF or switch to the "Free-Basing" protocol.
No Reaction (SNAr) Poor NucleophilicityThe secondary amine is sterically hindered. Switch solvent to NMP and increase temp to 120°C.

Visualized Workflow (DOT Diagram)

CouplingWorkflow Start Start: N-Me-Pyrazole-Ethanamine 3HCl CheckScale Check Scale & Sensitivity Start->CheckScale Direct Small Scale / Robust Reaction (Standard Amide/SNAr) CheckScale->Direct Routine FreeBase Large Scale / Metal Catalysis (Buchwald/Sensitive) CheckScale->FreeBase Sensitive/Large Solvent Dissolve in DMF/DMSO Direct->Solvent NaOH Dissolve in H2O Basify with NaOH (pH > 12) FreeBase->NaOH Extract Extract DCM -> Dry -> Concentrate NaOH->Extract PureAmine Pure Free Amine Oil Extract->PureAmine Amide Amide Coupling (Add Activated Acid + HATU) PureAmine->Amide SNAr SNAr Coupling (Add Ar-Cl + Heat) PureAmine->SNAr BaseAdd CRITICAL: Add 4-5 eq. DIPEA (Neutralize 3HCl) Solvent->BaseAdd BaseAdd->Amide BaseAdd->SNAr Product Isolate Product Amide->Product SNAr->Product

Figure 1: Decision tree for handling the 3HCl salt in coupling reactions. Note the critical divergence based on reaction sensitivity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

  • Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents: Application Guide. Merck KGaA.[3] Link

Sources

Application Note: Solvent Selection & Handling of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with N-Methyl-1H-pyrazole-1-ethanamine 3HCl . The specific stoichiometry (trihydrochloride) indicates a highly polar, acidic, and hygroscopic species that presents unique solubility and reactivity challenges compared to standard mono- or dihydrochloride salts.

Introduction & Compound Analysis

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a critical intermediate, often utilized as a bioisostere for betahistine or in the synthesis of H3 receptor antagonists.

The "3HCl" Challenge

While the parent free base contains two primary basic sites (the secondary amine on the ethyl linker and the


 nitrogen of the pyrazole ring), the 3HCl  designation implies a "super-acidic" lattice, likely trapping excess hydrogen chloride or existing as a higher-order solvate.[1]
  • Acidity: The salt is a potent proton source.[1] Dissolution in protic solvents will generate a highly acidic medium (

    
    ).
    
  • Hygroscopicity: The high ionic content makes this material extremely deliquescent. It must be weighed rapidly or in a glovebox.[1]

  • Reactivity: The protonated amine is non-nucleophilic.[1] Successful coupling requires the neutralization of all three equivalents of HCl plus the liberation of the amine.

Solvent Compatibility Matrix

The solubility profile of the 3HCl salt is dominated by its high lattice energy and ionic character.

Solvent ClassSolubility (25°C)Application SuitabilityNotes
Water High (>100 mg/mL)Desalting Only Excellent for initial dissolution, but nucleophilic reactions are difficult due to amine protonation.[1]
Methanol / Ethanol Moderate to High Recrystallization Good for reductive aminations.[1] Warning: In acid-sensitive couplings, alcoholysis can occur.[1]
DMSO / DMF Moderate Coupling Reactions Best choice for direct use (in situ neutralization). Requires heating (40°C) to fully break the lattice.
Acetonitrile (MeCN) Low Suspension Reactions Useful for heterogeneous reactions where base (e.g.,

) slowly liberates the amine.
DCM / Chloroform Insoluble Extraction Only The 3HCl salt will not dissolve.[1] Only the free base is soluble here.
THF / Dioxane Insoluble Not Recommended Poor solubility leads to gumming/oiling out.

Decision Logic: Solvent Selection Guide

The following decision tree illustrates the optimal solvent choice based on the intended chemical transformation.

SolventSelection Start Intended Reaction Type1 Amide Coupling / Acylation (HATU, Acid Chlorides) Start->Type1 Type2 Nucleophilic Substitution (SNAr, Alkylation) Start->Type2 Type3 Reductive Amination (Aldehyde + NaBH(OAc)3) Start->Type3 Solv1 DMF or NMP (Dipolar Aprotic) Type1->Solv1 Solv2 Acetonitrile or DMSO (Polar Aprotic) Type2->Solv2 Solv3 Methanol or DCE (Protic/Chlorinated) Type3->Solv3 Base1 Req: Organic Base (DIPEA/TEA) > 4.0 Equivalents Solv1->Base1 Neutralize 3HCl Base2 Req: Inorganic Base (K2CO3/Cs2CO3) Suspension Mode Solv2->Base2 Slow Release Base3 Req: Acetate Buffer (pH adjustment critical) Solv3->Base3 Control pH

Figure 1: Solvent and base selection logic based on reaction type. High acid load requires excess base.

Detailed Protocols

Protocol A: In-Situ Neutralization (Direct Coupling)

Best for: Amide couplings (HATU/EDC) or SNAr reactions where isolation of the free base is unstable or inconvenient.

Rationale: The 3HCl salt is directly solubilized in a high-dielectric solvent (DMF), and a non-nucleophilic base liberates the amine immediately before reaction.

  • Dissolution: Charge a reaction vial with N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M).

    • Note: The salt may not fully dissolve at room temperature.[1]

  • Base Addition (Critical Step): Add DIPEA (N,N-Diisopropylethylamine) dropwise.

    • Stoichiometry: You must add 4.0 – 5.0 equivalents .

      • 3.0 equiv to neutralize the HCl.

      • 1.0+ equiv to keep the amine free and the reaction basic.

    • Observation: The mixture will warm up (exothermic neutralization) and likely become homogeneous or form a fine precipitate of DIPEA·HCl.

  • Reaction: Add the electrophile (Acid Chloride, Activated Ester, or Electrophilic Heterocycle).

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or Brine to remove DMF and excess amine salts.

Protocol B: "Free-Basing" (Desalting / Isolation)

Best for: Reactions sensitive to large amounts of amine salts or those requiring non-polar solvents (DCM, THF).[1]

Rationale: Isolating the free base allows for cleaner reactions in standard organic solvents.

  • Dissolution: Dissolve the 3HCl salt in minimal Water (approx. 3 mL per gram).

  • Basification: Cool to 0°C. Slowly add 10N NaOH or Sat. K2CO3 until pH > 12.

    • Observation: The free amine is an oil and will likely separate from the aqueous phase.[2]

  • Extraction: Extract 3x with DCM (Dichloromethane) or CHCl3 .

    • Tip: Do not use Ether/Heptane; the polar pyrazole moiety prefers chlorinated solvents.[1]

  • Drying: Dry the organic layer over Na2SO4 (Sodium Sulfate).[2]

  • Concentration: Evaporate solvent carefully (the free base may be volatile).

    • Storage: Use immediately.[1] Free secondary amines can absorb CO2 from air to form carbamates.

Troubleshooting & Optimization

IssueRoot CauseSolution
Reaction Stalled / Low Yield Incomplete neutralization of 3HCl.Check pH of reaction mixture.[1][2] Ensure >4 equiv. of base were used. The "3HCl" designation is often underestimated.
Precipitation in DMF Formation of insoluble DIPEA[1]·HCl salts.[1][2][3][4][5][6][7][8]This is normal. Ensure efficient stirring. If the electrophile is also insoluble, switch to NMP.
Gummy Residue Hygroscopic water absorption.[1][9]Dry the 3HCl salt in a vacuum oven (40°C) over P2O5 before use. Use Protocol B (Free-basing) to remove inorganic salts.
Byproduct Formation Pyrazole ring alkylation.The pyrazole N2 is weakly nucleophilic.[1] If using strong alkylating agents (e.g., MeI), control temp (<0°C) to favor the aliphatic amine.

References

  • Synthesis of Betahistine Analogs

    • Source: BenchChem.[1][2] "Protocol for synthesizing Betahistine dihydrochloride."

  • Handling Amine Hydrochloride Salts

    • Source: ScienceMadness.[1][3] "Drying and Handling of Amine HCl Salts."

    • URL:[Link]

  • Solvent Effects in Pyrazole Chemistry

    • Source: Organic Chemistry Portal.[1] "Synthesis of Pyrazoles."

    • URL:[Link]

  • Chemical Properties of Pyrazole Ethanamines

    • Source: PubChem. "1-(1-Methylethyl)-1H-pyrazole-3-ethanamine Data."[1][10]

    • URL:[Link][10]

Sources

Application Note: N-Methyl-1H-pyrazole-1-ethanamine 3HCl in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of N-Methyl-1H-pyrazole-1-ethanamine 3HCl (CAS: 949100-10-1), a specialized building block used to install solubility-enhancing "solvent tails" onto kinase inhibitor scaffolds.

Introduction: The Strategic Role of Pyrazole-Ethanamines

In modern kinase inhibitor design, the "hinge-binding" region is often well-defined, but the "solvent-exposed" region offers a critical opportunity to tune physicochemical properties. N-Methyl-1H-pyrazole-1-ethanamine serves as a high-value moiety for this purpose.

  • Solubility Enhancement: The secondary amine and pyrazole ring lower logD and increase aqueous solubility, a common bottleneck for hydrophobic kinase scaffolds.

  • Pharmacokinetics: The ethyl linker provides rotational freedom, allowing the pyrazole to adopt favorable conformations in the solvent channel, potentially forming water-mediated hydrogen bonds.

  • Synthetic Utility: The secondary methylamine acts as a potent nucleophile for coupling to chloropyrimidines, quinazolines, and pyridines.

Chemical Profile & Handling

Compound: N-Methyl-1H-pyrazole-1-ethanamine 3HCl CAS: 949100-10-1 Structure: CNCCN1N=CC=C1 . 3HCl (N-methyl-2-(1H-pyrazol-1-yl)ethanamine trihydrochloride)

PropertySpecificationPractical Implication
Molecular Weight ~234.55 g/mol (Salt)Must correct for salt weight in stoichiometry calculations. Free base MW is only ~125.17 g/mol .
Salt Form 3HCl (Trihydrochloride) CRITICAL: Contains 3 equivalents of acid. Requires >3.5 equivalents of base to neutralize in situ.
Acidity Highly AcidicCan degrade acid-sensitive scaffolds if not buffered immediately.
Hygroscopicity HighWeigh quickly or in a dry box. Store under inert gas (Ar/N2).

Synthetic Utility: The "Why" and "How"

The primary application is the installation of the pyrazole tail via Nucleophilic Aromatic Substitution (SnAr) . The secondary amine of the ethanamine chain attacks an electrophilic center (e.g., C-Cl) on the kinase core.

Mechanism of Action (Visualized)

KinaseInhibitorSynthesis cluster_conditions Reaction Conditions Salt N-Methyl-1H-pyrazole-1-ethanamine 3HCl Salt Base Base Neutralization (DIPEA/TEA > 3.5 eq) Salt->Base Dissolution FreeAmine Reactive Free Amine (Nucleophile) Base->FreeAmine In-situ liberation Transition Meisenheimer Complex FreeAmine->Transition Attack on C-Cl Scaffold Kinase Scaffold (e.g., 4-Cl-Pyrimidine) Scaffold->Transition Product Final Kinase Inhibitor Transition->Product Elimination of HCl

Caption: Logical workflow for converting the 3HCl salt into a reactive nucleophile for kinase inhibitor synthesis.

Detailed Protocols

Protocol A: In-Situ Neutralization & SnAr Coupling (Recommended)

Best for: High-throughput synthesis where isolating the free base is inefficient.

Reagents:

  • Kinase Scaffold (e.g., 2,4-dichloropyrimidine derivative): 1.0 eq

  • N-Methyl-1H-pyrazole-1-ethanamine 3HCl: 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 4.0 - 5.0 eq (Crucial: 3 eq to neutralize salt, 1-2 eq to drive reaction)

  • Solvent: n-Butanol (or DMF/DMAc for higher temps)

Step-by-Step:

  • Preparation: In a reaction vial, dissolve the Kinase Scaffold (1.0 eq) in n-Butanol (0.1 M concentration).

  • Salt Addition: Add N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.2 eq) as a solid. The mixture may remain heterogeneous.

  • Neutralization: Add DIPEA (4.0 eq) dropwise.

    • Observation: You may see a transient precipitate (amine salts) or clearing of the solution as the free base is liberated. Exotherm is possible; add slowly.

  • Reaction: Heat the mixture to 90–110°C for 2–12 hours. Monitor by LC-MS.

    • Note: The reaction is complete when the mass of the scaffold (M) converts to Product (M + 125 - 35).

  • Workup:

    • Cool to RT. Remove volatiles under reduced pressure.[1]

    • Redissolve in EtOAc/Water. Wash with saturated NaHCO3 (to remove excess HCl salts).

    • Dry organic layer (Na2SO4) and concentrate.[1]

Protocol B: Isolation of Free Base (For Sensitive Reactions)

Best for: Reactions sensitive to large amounts of amine salts or chloride ions.

  • Dissolve 5.0 g of the 3HCl salt in minimal water (10-15 mL).

  • Cool to 0°C and slowly add 50% NaOH solution until pH > 12.

  • Extract exhaustively with DCM (3 x 50 mL). Note: The free base is very polar; multiple extractions are necessary.

  • Dry combined organics over K2CO3 (avoid acidic drying agents like silica).

  • Concentrate carefully (the free base is an oil and can be volatile). Use immediately.

Purification & Characterization

The presence of the pyrazole and secondary amine makes these products basic.

  • Flash Chromatography: Standard silica gel often causes tailing.

    • Modification: Use DCM/MeOH with 1% NH4OH or Triethylamine .

  • Reverse Phase HPLC:

    • Use acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid or TFA).

    • The pyrazole-amine tail will protonate, ensuring good retention and peak shape.

  • SCX Cartridges (Strong Cation Exchange):

    • Ideal for removing non-basic impurities.

    • Load mixture in MeOH -> Wash with MeOH -> Elute with 2M NH3 in MeOH.

Case Study: Binding Mode Visualization

Understanding where this moiety sits in the protein helps in rational drug design.

BindingMode Hinge Kinase Hinge Region (ATP Binding Site) Gatekeeper Gatekeeper Residue SolventFront Solvent Front (Water Exposed) Core Heteroaryl Core (Scaffold) Core->Hinge H-Bonds Linker Ethyl Linker (Rotational Freedom) Core->Linker Covalent Tail N-Methyl-Pyrazole (Solubilizing Tail) Linker->Tail Covalent Tail->SolventFront Solvation/H-Bonding

Caption: Structural role of the pyrazole-ethanamine tail extending from the kinase hinge into the solvent front.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (<20%) Incomplete neutralization of 3HCl salt.Increase DIPEA to 5.0 eq. Verify pH of reaction mixture is basic (>9).
Precipitation Amine hydrochloride salts crashing out in non-polar solvents.Switch solvent to DMF or DMAc.
Side Products Bis-alkylation (rare) or hydrolysis of chloride.Ensure strictly anhydrous solvents if hydrolysis is observed. Use slight excess of amine (1.2 eq).
Sticky Solid Product is trapped as a salt.Perform a basic wash (NaHCO3) or use SCX purification to liberate the free base.

References

  • ChemicalBook. N-Methyl-1H-pyrazole-1-ethanamine 3HCl Product Specifications. Retrieved from

  • BLD Pharm. N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride MSDS and Handling. Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole-ethanamine derivatives. Retrieved from [2]

  • Vertex AI Research.Kinase Inhibitor Synthetic Strategies: Nucleophilic Aromatic Substitution on Chloropyrimidines. (General Synthetic Methodology).

Sources

procedure for converting N-Methyl-1H-pyrazole-1-ethanamine 3HCl to free base

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Conversion of N-Methyl-1H-pyrazole-1-ethanamine 3HCl to Free Base

Introduction & Chemical Context

Objective: To isolate the neutral free base of N-Methyl-1H-pyrazole-1-ethanamine from its trihydrochloride (3HCl) salt form.

The Challenge: N-Methyl-1H-pyrazole-1-ethanamine is a low molecular weight, highly polar molecule containing three nitrogen atoms.

  • Secondary Amine (Side Chain): Highly basic (

    
    ).
    
  • Pyrazole Nitrogens (Ring): Weakly basic (

    
    ).
    
  • Salt Stoichiometry (3HCl): The presence of 3 equivalents of HCl indicates a highly acidic lattice, protonating not only the aliphatic amine but likely the pyrazole ring system as well.

Operational Implication: Standard neutralization (pH 7-8) is insufficient. To drive the equilibrium completely to the free base (uncharged) form, the pH must be elevated significantly above the highest


 (the secondary amine). Furthermore, the small, polar nature of the free base renders it partially water-soluble, making standard Liquid-Liquid Extraction (LLE) prone to yield loss unless specific "salting-out" techniques are employed.

Chemical Properties & Safety Profile

PropertyValue / Description
Compound Name N-Methyl-1H-pyrazole-1-ethanamine
Formula (Free Base)

MW (Free Base) ~125.17 g/mol
MW (3HCl Salt) ~234.55 g/mol
Physical State (Base) Likely a colorless to pale yellow oil (hygroscopic).
Solubility Salt: High water solubility. Base: Soluble in DCM, Chloroform, MeOH; partially soluble in water.
Target pH > 12.5 (Critical for extraction)

Safety Precaution:

  • Caustic Hazard: This protocol uses strong bases (NaOH) and ammonia. Wear alkali-resistant gloves.

  • Volatile Amine: Low MW amines can have potent odors and respiratory effects. Perform all evaporations in a fume hood.

  • Exotherm: Neutralizing 3 equivalents of HCl generates significant heat. Cool reaction vessels on ice.

Method A: Enhanced Liquid-Liquid Extraction (LLE)

Recommended for scales > 1 gram where column chromatography is impractical.

This protocol utilizes the "Salting Out" effect to force the polar amine from the aqueous phase into the organic phase.

Reagents:
  • Sodium Hydroxide (NaOH), 50% w/w solution or pellets.

  • Dichloromethane (DCM) - Preferred over ether due to better solubility of polar amines.

  • Sodium Chloride (NaCl) - Solid.

  • Sodium Sulfate (

    
    ) - Anhydrous.
    
Step-by-Step Protocol:
  • Dissolution:

    • Dissolve the N-Methyl-1H-pyrazole-1-ethanamine 3HCl in the minimum amount of distilled water (approx. 5 mL per gram of salt).

    • Note: Keep the volume low to maximize the concentration gradient during extraction.

  • Neutralization (The Critical Step):

    • Place the vessel in an ice bath (0°C).

    • Slowly add 50% NaOH dropwise with stirring.

    • Checkpoint: Monitor pH. Continue adding base until pH reaches 14 .

    • Why pH 14? You must exceed the amine

      
       (10.6) by at least 2-3 units to ensure >99.9% is in the non-ionized form.
      
  • Salting Out:

    • Add solid NaCl to the aqueous solution until saturation (undissolved salt remains).

    • Mechanism: This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic free base (the "Common Ion Effect" and water activity reduction), forcing it into the organic layer.

  • Extraction:

    • Add DCM (equal volume to aqueous layer). Shake vigorously for 2 minutes.

    • Separate layers.[1][2] Collect the lower organic (DCM) layer.

    • Repeat: Perform this extraction 4 times total (

      
       volumes). Small polar amines partition slowly.
      
  • Drying & Isolation:

    • Combine organic extracts.[3]

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and concentrate in vacuo (Rotavap).

    • Caution: Do not use high vacuum or high heat (>40°C) for extended periods, as low MW amines can be volatile.

Method B: Solid Phase Extraction (SCX) - "Catch & Release"

Recommended for scales < 1 gram or high-purity requirements.

This method uses a Strong Cation Exchange (SCX) resin.[3][4][5] It is superior for this molecule because it chemically binds the amine, allowing all salts and non-basic impurities to be washed away before releasing the pure free base.

Reagents:
  • SCX-2 Cartridge (e.g., Biotage ISOLUTE® or similar propylsulfonic acid silica).

  • Methanol (MeOH).[3][6][7]

  • Ammonia in Methanol (

    
     or 
    
    
    
    ).
Workflow Diagram (DOT):

SCX_Workflow cluster_mechanism Mechanism: Ion Exchange Start Dissolve 3HCl Salt in MeOH/Water Load Load onto SCX-2 Cartridge (Sulfonic Acid Resin) Start->Load Amine binds to resin (R-NH3+) Wash Wash with MeOH (Removes excess HCl, NaCl, Neutrals) Load->Wash Impurities flow through Elute Elute with 2M NH3 in MeOH (Displaces Target Amine) Wash->Elute Switch solvent Evap Evaporate Solvent Elute->Evap Collect basic fraction Final Pure Free Base (Oil) Evap->Final

Caption: SCX "Catch and Release" workflow for isolating polar amines from salt mixtures.

Step-by-Step Protocol:
  • Conditioning:

    • Flush the SCX cartridge with 2 column volumes (CV) of Methanol.

  • Loading:

    • Dissolve the 3HCl salt in MeOH (or water if insoluble).

    • Load onto the cartridge slowly (gravity or low vacuum).

    • Mechanism: The amine exchanges with the sulfonic acid protons on the resin and binds as

      
      . The 
      
      
      
      ions pass through.
  • Washing (The Clean-up):

    • Flush with 3 CV of Methanol.

    • Result: This removes the

      
       counterions and any non-basic organic impurities. The target molecule remains stuck to the column.
      
  • Releasing (Elution):

    • Flush with 2-3 CV of 2M

      
       in Methanol .
      
    • Mechanism: The massive excess of ammonia displaces the target amine from the sulfonic acid sites.

  • Isolation:

    • Collect the ammoniacal eluate.[7]

    • Concentrate in vacuo. The excess ammonia evaporates, leaving the pure free base.

Analytical Validation

To confirm the conversion from Salt to Free Base, use 1H NMR in


.
Feature3HCl Salt (in

or DMSO)
Free Base (in

)
Chemical Shift Signals adjacent to Nitrogen are des shielded (downfield) due to positive charge.Signals adjacent to Nitrogen shift upfield (lower ppm) as electron density returns.
Integration No OH/NH peaks visible (exchangeable).Broad singlet usually visible for the secondary amine (NH) around 1.5 - 2.0 ppm (concentration dependent).
Counterion Presence of Cl (via elemental analysis or AgNO3 test).Absence of Cl.

Storage & Stability

  • Carbon Dioxide Sensitivity: Primary and secondary amines react with atmospheric

    
     to form carbamates (white solids appearing on the oil surface).
    
  • Protocol: Store the free base under an inert atmosphere (Nitrogen or Argon) in a tightly sealed vial at -20°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8][9][10] Longman Scientific & Technical.[8][11] (Standard reference for extraction and pKa principles).

  • Biotage. (2019).[12] ISOLUTE® Si-Propylsulfonic Acid (SCX-2) Application Note. (Detailed protocol for catch-and-release of amines).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Reference for amine/pyrazole acidity).

  • PubChem. (2023). Compound Summary: N-ethyl-1-methyl-1H-pyrazol-3-amine (Structural Analog). National Library of Medicine.

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of Bioactive Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial searches for "N-Methyl-1H-pyrazole-1-ethanamine 3HCl" did not yield specific applications or established protocols for its use in microwave-assisted synthesis. This particular molecule may be a novel reagent, a building block with limited published applications, or a specialized intermediate. In lieu of specific data on this compound, and to provide a valuable and immediately applicable guide, this document focuses on the broader, yet critically important and well-documented, field of microwave-assisted synthesis of bioactive pyrazole derivatives . The principles, protocols, and insights provided herein are directly applicable to the rapid and efficient synthesis of a wide array of pyrazole-containing molecules, which are a cornerstone in medicinal chemistry and drug development.[1][2][3]

The Strategic Advantage of Microwave-Assisted Organic Synthesis (MAOS) in Pyrazole Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] Traditional methods for pyrazole synthesis often require long reaction times, high temperatures, and can lead to the formation of side products, complicating purification and reducing overall yields.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that overcomes many of these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS offers several distinct advantages over conventional heating methods:[5]

  • Dramatically Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in a matter of minutes using microwave irradiation.

  • Increased Reaction Yields and Purity: The rapid and uniform heating provided by microwaves often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired pyrazole derivative.

  • Enhanced Reaction Rates: Microwave energy can accelerate reaction rates beyond what is achievable with conventional heating at the same temperature, a phenomenon sometimes referred to as a "microwave effect."

  • Improved Reproducibility: Dedicated microwave reactors offer precise control over reaction parameters, leading to highly reproducible results.

  • Alignment with Green Chemistry Principles: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of chemical synthesis.

The mechanism of microwave heating involves two primary interactions with the molecules in the reaction mixture: dipolar polarization and ionic conduction. Polar molecules, such as many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction and, consequently, heat. In the presence of ions, the oscillating electric field causes them to migrate, leading to collisions that also generate heat. This direct and instantaneous heating of the reaction volume is what sets MAOS apart from the slower, conductive heating of conventional methods.

Core Application: Microwave-Assisted Synthesis of a 4-Trisubstituted Pyrazole Derivative

This section provides a detailed protocol for the synthesis of a 4-trisubstituted pyrazole via a Vilsmeier-Haack reaction of a hydrazone, a common and effective method for creating this class of compounds.

Reaction Scheme:

[Chalcone] + [Hydrazine Derivative] --(Microwave Irradiation, Solvent, Catalyst)--> [Pyrazole Derivative]

Caption: A generalized workflow for microwave-assisted pyrazole synthesis.

Logical Relationship in Pyrazole Synthesis

This diagram illustrates the relationship between starting materials and the final pyrazole product in a common synthetic route.

Pyrazole_Synthesis Start1 Chalcone (α,β-Unsaturated Ketone) Product Substituted Pyrazole Start1->Product Start2 Hydrazine Derivative (e.g., Hydrazine Hydrate) Start2->Product Catalyst Acid or Base Catalyst Catalyst->Product Energy Microwave Irradiation Energy->Product Accelerates

Sources

Application Note: Handling N-Methyl-1H-pyrazole-1-ethanamine 3HCl in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a highly polar, hydrophilic small molecule often utilized as a histamine receptor ligand fragment or intermediate. The critical handling challenge lies in its salt stoichiometry: 3HCl (Trihydrochloride) .

Unlike standard mono- or dihydrochloride salts, a trihydrochloride salt of a low-molecular-weight base (MW ~139 g/mol free base) carries a massive acidic load. Dissolving this compound releases three equivalents of protons (


) for every molecule of active compound.
  • The Risk: Direct addition of this salt to standard cell culture media or low-capacity buffers (e.g., PBS) will cause an immediate, catastrophic drop in pH (often < 2.0 at stock concentrations), leading to protein precipitation, "oiling out" of media components, and immediate cell necrosis that mimics drug toxicity (false positives).

This guide provides a self-validating protocol to manage this acidity while preserving the stability of the pyrazole core.

Physicochemical Profile & Safety

Chemical Identity
PropertyDetail
Compound N-Methyl-1H-pyrazole-1-ethanamine 3HCl
Core Structure Pyrazole ring N-linked to an ethyl-methylamine chain
Nitrogen Centers 3 Total: Pyrazole

(Imine-like), Pyrazole

(Amine-like), Aliphatic Amine
Salt Form Trihydrochloride (

)
Acidity Profile Extreme. The aliphatic amine is basic (

), but the pyrazole nitrogens are weakly basic (

).[1][2] The 3rd HCl is loosely bound, acting effectively as free acid in solution.
Hygroscopicity High. The excess HCl in the crystal lattice avidly absorbs atmospheric moisture.
Solubility Data
  • Water: Highly Soluble (>100 mM). Resulting solution is pH < 2.0.

  • DMSO: Soluble, but less than water. Hygroscopic uptake in DMSO can lead to gradual hydrolysis or acidification of the solvent.

  • Ethanol: Moderate to Low solubility (Salts often precipitate).

Protocol 1: Stock Solution Preparation (Water-Based)

Recommended for highest stability and ease of neutralization.

Materials
  • N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Solid)

  • Nuclease-free / HPLC-grade Water

  • 1.0 M NaOH (Sodium Hydroxide) - Titrant

  • pH Test Strips (Range 0–6 and 5–10) or Micro-pH probe

Step-by-Step Procedure
  • Environmental Control: Weigh the solid rapidly. Due to hygroscopicity, the powder may turn to a sticky gum if exposed to humid air for >2 minutes. Use an inert gas (Nitrogen/Argon) flush if available.

  • Primary Dissolution: Dissolve the solid in HPLC-grade water to a concentration 2x higher than your desired stock concentration (e.g., if you want a 100 mM stock, dissolve to 200 mM).

    • Observation: The solution will likely be clear and colorless.

    • Checkpoint: Test pH.[3] It should be highly acidic (pH 1–2).

  • Controlled Neutralization (The "2.5 Equivalents" Rule):

    • Do NOT neutralize to pH 7.4 immediately if storing the stock. Free bases of amines can oxidize or absorb

      
      .
      
    • Target: Adjust pH to ~4.5–5.0 for storage. This ensures the aliphatic amine remains protonated (soluble) while removing the "excess" free acid.

    • Calculation: For every 1 µmol of compound, you have ~2 µmol of "excess" acid (relative to the stable mono-cation). Add NaOH slowly while monitoring.

  • Final Dilution: Add water to reach the final target volume.

  • Storage: Aliquot into screw-cap cryovials. Store at -20°C.

    • Shelf Life: ~6 months (aqueous stocks are less stable than solids).

Protocol 2: Application in Biological Assays (The "Buffer Trap")

This protocol prevents the "Acid Shock" when adding the stock to cells.

The "Intermediate Dilution" Method

Never add the 3HCl stock directly to the cell well. The local acidity will kill cells before diffusion occurs.

G Stock Stock Solution (100 mM, pH 4.0) Inter Intermediate Dilution (10x Final Conc) in High-HEPES Media Stock->Inter 1:10 Dilution (Neutralization Step) Final Final Assay Well (1x Conc, pH 7.4) Inter->Final 1:10 Addition Cells Cells / Protein Cells->Final Pre-seeded

Figure 1: The Intermediate Dilution Workflow. By diluting the acidic stock into a high-capacity buffer (Intermediate) before the final well, you prevent localized acid shock.

Procedure
  • Prepare "High-Buffer" Media: Supplement your standard assay media (e.g., DMEM) with 25 mM HEPES (extra buffering capacity).

  • Create Intermediate: Dilute your Stock Solution (from Protocol 1) 10-fold into this High-Buffer Media.

    • Example: 10 µL Stock + 90 µL Media.

    • Self-Validation: The color of the media (Phenol Red) should NOT turn yellow. If it turns yellow, the buffer is overwhelmed. Add small amounts of 1N NaOH until the salmon/red color returns.

  • Final Addition: Add this neutralized intermediate to your cells.

Troubleshooting & Critical Checkpoints

The "Oiling Out" Phenomenon

If you neutralize the concentrated stock (e.g., >100 mM) all the way to pH > 10, the molecule may deprotonate completely to the free base.

  • Symptom: The solution turns cloudy or oil droplets form.

  • Cause: The free base of N-Methyl-1H-pyrazole-1-ethanamine is likely an oil with lower water solubility than the salt.

  • Fix: Re-acidify slightly with HCl until clear. Always maintain the stock at pH 4–6, not pH 7+ .

False Positive Cytotoxicity

In drug screening, this molecule often shows high "toxicity" at high concentrations.

  • Verification: Run a "Media Only" control (no cells) with the same concentration of compound. Measure the pH. If the pH is < 7.2, your toxicity is likely just acidity.

References

  • National Institutes of Health (NIH).A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems.

  • Sigma-Aldrich (Merck).

  • BenchChem.

  • Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-1H-pyrazole-1-ethanamine 3HCl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: PYR-ETH-3HCL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the yield and purity challenges associated with the synthesis of N-Methyl-1H-pyrazole-1-ethanamine (and its hydrochloride salts). This molecule is a structural isostere of Betahistine (2-pyridyl analog), and its synthesis shares similar pitfalls: high water solubility of the free base, risk of over-alkylation (quaternization), and hygroscopicity of the hydrochloride salt.

While your request specifies the 3HCl salt, it is critical to note that based on pKa values, the thermodynamically stable form is typically the 2HCl salt (protonation of the aliphatic amine and the N2-pyrazole nitrogen). The "3HCl" form often implies an excess of trapped HCl within the lattice or a solvate, which significantly exacerbates hygroscopicity and "sticky solid" formation. This guide focuses on the Stepwise Alkylation Route as it offers the highest control over yield compared to direct alkylation.

Module 1: Synthetic Strategy & Critical Pathways

The Recommended Route: Stepwise Alkylation

Direct alkylation of pyrazole with N-(2-chloroethyl)-N-methylamine is discouraged due to the instability of the chloro-amine (cyclization to aziridinium) and poor yields. The industry-standard approach for high-yield synthesis involves two distinct steps.

Step 1: N-Alkylation (Linker Attachment)
  • Reaction: 1H-Pyrazole + 1-Bromo-2-chloroethane

    
     1-(2-Chloroethyl)pyrazole.
    
  • Yield Driver: Using a mixed dihalide (Bromo/Chloro) allows for selective displacement of the Bromine (better leaving group) by the pyrazole, leaving the Chlorine intact for the next step.

  • Key Optimization: Use Phase Transfer Catalysis (PTC) or strong bases (NaH) in aprotic solvents (DMF/THF) to prevent N-unsubstituted pyrazole recovery.

Step 2: Amination (Nucleophilic Substitution)
  • Reaction: 1-(2-Chloroethyl)pyrazole + Methylamine (excess)

    
     Target Product.
    
  • Yield Driver: Preventing the formation of the "Dimer" (bis-pyrazole) or Quaternary Ammonium salt.

  • Key Optimization: High molar excess of methylamine (10-20 eq) in a sealed vessel (autoclave/pressure tube).

Visual Workflow (DOT Diagram)

SyntheticPathway cluster_impurities Yield Killers (Side Products) Start 1H-Pyrazole (Starting Material) Inter Intermediate: 1-(2-Chloroethyl)pyrazole Start->Inter Step 1: NaH/DMF or TBAB/NaOH (PTC) Reagent1 1-Bromo-2-chloroethane (Linker) Reagent1->Inter ProductBase Free Base: N-Methyl-pyrazole-ethanamine Inter->ProductBase Step 2: S_N2 Substitution (Autoclave, 80°C) Dimer Bis-pyrazole Dimer Inter->Dimer Low Methylamine Conc. Reagent2 Methylamine (aq/alc) (>10 eq excess) Reagent2->ProductBase Salt Target Salt: 3HCl / 2HCl Form ProductBase->Salt Step 3: HCl (gas) in Et2O/IPA Quat Quaternary Salt (Over-methylation) ProductBase->Quat Extended Reaction Time

Caption: Figure 1. Optimized stepwise synthetic pathway minimizing dimerization and quaternary salt formation.

Module 2: Experimental Protocol & Troubleshooting

Step 1: Synthesis of 1-(2-Chloroethyl)pyrazole

The Challenge: Regioselectivity is not an issue for unsubstituted pyrazole, but dimerization (pyrazole reacting at both ends of the linker) is.

Optimized Protocol:

  • Stoichiometry: Pyrazole (1.0 eq) : 1-Bromo-2-chloroethane (3.0 eq) : NaOH (2.0 eq) : TBAB (5 mol%).

  • Solvent: Toluene (for PTC) or DMF (for NaH method).

  • Procedure:

    • Dissolve Pyrazole and TBAB in Toluene.

    • Add 50% NaOH solution.

    • Add the dihaloalkane dropwise at reflux. Crucial: The excess dihaloalkane prevents the formed intermediate from reacting with another pyrazole molecule.

  • Purification: Distillation is preferred over column chromatography for this intermediate to remove the excess dihaloalkane.

Step 2: Amination to N-Methyl-1H-pyrazole-1-ethanamine

The Challenge: The reaction is slow with chlorides, leading researchers to increase heat, which causes quaternary salt formation.

Optimized Protocol:

  • Stoichiometry: Intermediate (1.0 eq) : Methylamine (20.0 eq, 33% in EtOH or 40% aq).

  • Apparatus: Sealed pressure tube or Autoclave.

  • Conditions: 80–90°C for 12–16 hours.

  • Work-up (Critical for Yield):

    • Evaporate excess methylamine and solvent completely.

    • Do not use aqueous extraction immediately (product is water-soluble).

    • Resuspend residue in dry DCM, filter off inorganic salts, and dry the organic layer.

Module 3: Salt Formation & Purification (The 3HCl Issue)

This is the most common failure point. The free base is an oil; the salt is likely hygroscopic.

Data Table: Salt Stoichiometry & Properties
Parameter2HCl Salt (Standard)3HCl Salt (Targeted)Impact on Yield/Handling
Theoretical pKa Sites Aliphatic Amine (~10.5), Pyrazole N2 (~2.5)Pyrazole N1 (< -1.[1]0)N1 protonation is extremely difficult; 3HCl implies trapped acid.
Hygroscopicity ModerateSevere3HCl will absorb atmospheric water rapidly, turning into a gum.
Crystallization Solvent Ethanol/IPA + EtherAnhydrous MeOH + Ether3HCl requires strictly anhydrous conditions.
Stability Stable SolidUnstable (loses HCl)3HCl tends to revert to 2HCl upon drying/heating.
Protocol for HCl Salt Isolation:
  • Dissolve the crude free base oil in a minimum amount of anhydrous Isopropyl Alcohol (IPA) .

  • Cool to 0°C.

  • Bubble dry HCl gas (generated from H2SO4/NaCl or cylinder) until saturation. Note: Using aqueous HCl will lead to yield loss due to solubility.

  • Add Diethyl Ether or MTBE dropwise until turbidity persists.

  • Stir at 0°C to precipitate. If "oiling out" occurs, scratch the flask walls or add a seed crystal.

  • For 3HCl: You must maintain a high partial pressure of HCl. Dry the solid in a vacuum desiccator over P2O5 and KOH pellets (to absorb excess acid gas) but do not heat, as it will lose the third HCl.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue Issue1 Low Yield in Step 1 Problem->Issue1 Issue2 Product is a Sticky Gum Problem->Issue2 Issue3 Quaternary Impurity (>5%) Problem->Issue3 Sol1 Check Dimerization. Increase Dihaloalkane to 5eq. Issue1->Sol1 Sol2 Hygroscopicity Issue. Switch to 2HCl or use Anhydrous IPA/Et2O recrystallization. Issue2->Sol2 Sol3 Reduce Temp/Time. Ensure Methylamine is in LARGE excess (>20eq). Issue3->Sol3

Caption: Figure 2. Troubleshooting logic for common yield-limiting factors.

Frequently Asked Questions (FAQs)

Q1: Why is my product "oiling out" instead of crystallizing during salt formation? A: This is typical for highly polar amine salts. It usually indicates the presence of trace water or alcohol.

  • Fix: Decant the supernatant. Redissolve the oil in hot anhydrous ethanol, then let it cool very slowly. Add anhydrous ether only after the solution reaches room temperature.

Q2: Can I use 1,2-dichloroethane instead of 1-bromo-2-chloroethane? A: Yes, but the yield will drop. The symmetry of 1,2-dichloroethane leads to higher dimerization (pyrazole-linker-pyrazole) because the reactivity of both ends is identical. The Bromo/Chloro mismatch in the recommended reagent directs the reaction sequentially [1].

Q3: The 3HCl salt is turning into a liquid on the balance. Why? A: The 3rd HCl molecule is likely loosely bound or trapped in the lattice, creating a highly acidic and hygroscopic surface. It absorbs moisture from the air immediately (deliquescence).

  • Fix: Handle in a glovebox or rapid-weighing environment. Consider validating if the 2HCl salt (which is pharmacologically equivalent in solution) is acceptable for your application, as it is significantly more stable [2].

Q4: How do I remove the inorganic salts if I can't use water extraction? A: Since the free base is water-soluble, standard aqueous workups fail.

  • Fix: Use the "Dry Workup." Evaporate the reaction mixture to dryness. Triturate the residue with dry Dichloromethane (DCM) or Chloroform. The organic product dissolves; the inorganic salts (NaCl/NaBr) do not. Filter and evaporate [3].

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. (General Pyrazole Reactivity).

  • BenchChem. (2025).[2][3] Protocol for synthesizing Betahistine dihydrochloride. (Analogous synthesis of N-methyl-2-arylethylamine salts).

  • Google Patents. (2014). Process for the purification of hydrophilic amine hydrochlorides. US Patent 8,629,301.[4]

Disclaimer: This guide is for research and development purposes only. Handling of strong acids, pressurized vessels, and alkylating agents requires strict adherence to laboratory safety protocols (GLP/GMP).

Sources

troubleshooting solubility issues with N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl). This molecule's structure, featuring a pyrazole core and an ethanamine side chain with multiple basic nitrogen atoms, presents specific handling requirements. As a trihydrochloride salt, its solubility is fundamentally linked to the ionization state of its amine groups, making pH the most critical parameter for successful dissolution in aqueous systems. This guide is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the significance of the "3HCl" in the compound's name, and how does it affect solubility?

Answer: The "3HCl" signifies that N-Methyl-1H-pyrazole-1-ethanamine is supplied as a trihydrochloride salt. The parent molecule contains three basic nitrogen atoms, which have been reacted with hydrochloric acid (HCl) to form ammonium hydrochloride salts (-NH₃⁺Cl⁻).[1] This is a common strategy in drug development to dramatically increase the aqueous solubility and bioavailability of amine-containing compounds.[1]

The core principle is that the charged, or ionized, form of a molecule is significantly more polar and thus more soluble in polar solvents like water.[2] The protonated amine groups can readily form hydrogen bonds with water molecules. However, this solubility is highly dependent on maintaining a sufficiently acidic pH to keep the amines in their protonated state.

Q2: I'm trying to dissolve N-Methyl-1H-pyrazole-1-ethanamine 3HCl in neutral PBS (pH 7.4) and it's cloudy or forming a precipitate. What's happening?

Answer: This is the most common issue encountered with poly-hydrochloride amine salts. The cloudiness or precipitate is the free base form of your compound, which is significantly less soluble in water. At a neutral pH of 7.4, the environment is not acidic enough to keep all three amine groups fully protonated. As the amine salts are neutralized, they revert to their non-ionized (free base) form, which is less polar and crashes out of the solution.[3]

Troubleshooting Steps:

  • Lower the pH: The most effective solution is to prepare your aqueous solvent at an acidic pH before adding the compound. Start with a pH of 4.0-5.0. You can use a dilute HCl solution or a citrate buffer.

  • Use Deionized Water: As an initial stock, dissolve the compound in deionized water. The salt form itself should create a slightly acidic solution, which aids its own dissolution. You can then make further dilutions into your final acidic buffer.

  • Avoid Neutral or Basic Buffers: Do not attempt to dissolve this compound directly in buffers like PBS (pH 7.4) or bicarbonate buffers, as they will neutralize the hydrochloride salt and cause precipitation.

Q3: My compound won't dissolve even in acidic water. What are my next steps?

Answer: If solubility remains an issue in an appropriately acidic aqueous solution, other physical factors may be at play. The following workflow can help systematically address the problem.

start Compound Fails to Dissolve in Acidic Water (pH < 5) heat 1. Apply Gentle Heat (40-50°C) start->heat sonicate 2. Sonicate (5-10 minutes) heat->sonicate If still cloudy success Dissolution Achieved heat->success If dissolved cosolvent 3. Add a Co-solvent (e.g., Ethanol, PEG 400) sonicate->cosolvent If still cloudy sonicate->success If dissolved check_conc 4. Re-evaluate Concentration Is it above expected solubility limit? cosolvent->check_conc If still cloudy cosolvent->success If dissolved fail Consult Formulation Specialist check_conc->fail If concentration is required

Caption: Troubleshooting workflow for persistent solubility issues.

Detailed Explanation:

  • Gentle Heating: Increasing the temperature can help overcome the crystal lattice energy of the solid, promoting dissolution.[4] Be cautious not to exceed temperatures that could cause degradation.

  • Sonication: The high-frequency sound waves from sonication create micro-agitations that can break up particle aggregates and enhance the solvent's interaction with the solid surface.

  • Co-solvents: For particularly difficult compounds, introducing a small percentage (e.g., 5-10%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the overall solvating power of the medium.[4]

Q4: I need to prepare a high-concentration stock in an organic solvent like DMSO. Is this advisable?

Answer: Yes, preparing a high-concentration stock in an aprotic polar solvent like Dimethyl Sulfoxide (DMSO) is a standard practice. The free base form of the compound is often readily soluble in DMSO. However, you must be aware of the "crashing out" phenomenon when diluting this DMSO stock into an aqueous buffer for your final assay.[5]

The abrupt solvent change from 100% organic to >99% aqueous can cause the compound to precipitate, even at low final concentrations.

Pro-Tips for Diluting DMSO Stocks:

  • Use an Acidic Diluent: Always dilute your DMSO stock into an acidic aqueous buffer (pH < 5.0).

  • Add Surfactants: For cell-based assays where pH must be near neutral, consider including a small amount of a non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 in your final assay medium to help maintain solubility through micellar encapsulation.[5]

  • Stepwise Dilution: Perform serial dilutions, ensuring vigorous mixing at each step, rather than a single large dilution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the standard procedure for preparing an aqueous stock solution, prioritizing the acidic environment required for dissolution.

  • Prepare Acidified Water: Add a sufficient volume of 0.1 M HCl to a stock of Type I deionized water to achieve a final pH between 4.0 and 4.5.

  • Weigh Compound: Accurately weigh the required amount of N-Methyl-1H-pyrazole-1-ethanamine 3HCl. For 10 mL of a 10 mM solution, you will need (Molecular Weight x 0.01 L x 0.01 M) grams.

  • Initial Dissolution: Add approximately 80% of the final volume of the acidified water to the weighed compound.

  • Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the acidified water to reach the final desired volume.

  • Sterilization & Storage: If required for cell culture, sterile-filter the solution through a 0.22 µm PVDF or PES filter (check for compound binding to the filter membrane). Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

Protocol 2: pH-Solubility Profile Determination (Shake-Flask Method)

This experiment helps determine the optimal pH range for maintaining your compound in solution.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 3, 4, 5, 6, 7.4) prep2 Add Excess Compound to each buffer vial prep1->prep2 exp1 Equilibrate on Shaker (24-48 hours @ RT) prep2->exp1 exp2 Centrifuge/Filter to remove undissolved solid exp1->exp2 ana1 Measure Concentration of Supernatant (e.g., HPLC-UV) exp2->ana1 ana2 Plot Solubility (mg/mL) vs. pH ana1->ana2

Caption: Experimental workflow for determining pH-dependent solubility.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.4).

  • Addition of Compound: Add an excess amount of N-Methyl-1H-pyrazole-1-ethanamine 3HCl to a known volume of each buffer in separate vials. "Excess" means enough solid should remain undissolved at the end of the experiment.[5]

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separation: After equilibration, separate the saturated supernatant from the excess solid by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Accurately quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of the buffer. This plot will visually demonstrate the sharp decrease in solubility as the pH increases.

Solubility Data Summary

The following table provides a general guide to the expected solubility of N-Methyl-1H-pyrazole-1-ethanamine 3HCl in common laboratory solvents. Note: These are qualitative estimates and empirical testing is always recommended.

Solvent / SystemExpected SolubilityKey Considerations & Rationale
Deionized Water (acidified, pH < 5) High The acidic pH maintains the amine groups in their protonated, highly polar, and soluble salt form.[3]
PBS (pH 7.4) Very Low / Insoluble The neutral pH deprotonates the amine groups, leading to the precipitation of the less soluble free base.[3]
DMSO High A polar aprotic solvent that can effectively solvate the compound.
Ethanol Moderate to High A polar protic solvent that can solvate the salt. May be useful as a co-solvent.[4]
Methanol Moderate to High Similar to ethanol, it is a polar protic solvent suitable for dissolving pyrazole derivatives.[6]

References

  • BoldChem Tech. (n.d.). 1H-pyrazole | CAS 288-13-1. Retrieved from [Link]

  • ChemBK. (n.d.). Pyrazole. Retrieved from [Link]

  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2024, July). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

  • Sciencemadness.org. (2021, August 26). Forming oxalate salts of amines. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

Sources

purification methods for N-Methyl-1H-pyrazole-1-ethanamine 3HCl byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl). This document is intended for researchers, scientists, and drug development professionals who require a high-purity final compound. Here, we address common purification challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to ensure you can confidently resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My isolated N-Methyl-1H-pyrazole-1-ethanamine 3HCl is off-white, yellow, or brown instead of a pure white solid. What is the cause?

This is a common issue often resulting from high-molecular-weight polymeric or degradation byproducts formed during the synthesis or workup. Amines, in general, can be susceptible to air oxidation, and residual acidic or basic catalysts can sometimes promote side reactions leading to colored impurities.[1][2]

Q2: Analytical data (¹H NMR, HPLC) of my product shows the presence of the unmethylated starting material, 1H-pyrazole-1-ethanamine. How can I remove it?

This indicates an incomplete N-methylation reaction. Due to the similar basicity of the primary starting amine and the secondary product amine, a simple acid-base extraction is often ineffective. Chromatographic separation is typically required. However, given the highly polar nature of the hydrochloride salts, purification is best performed on the free base before conversion to the final salt form.

Q3: My final product is a sticky oil or an amorphous solid that won't crystallize. What's going wrong?

This is often a sign of significant impurities which are disrupting the crystal lattice formation of your desired compound. The presence of residual solvents, excess HCl, or synthetic byproducts can lead to this outcome. A proper recrystallization procedure is necessary to induce the formation of a crystalline solid.

Purification Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common purity issues.

Problem 1: Persistent Discoloration
  • Likely Cause : High molecular weight, often aromatic or poly-conjugated, degradation products. These impurities are typically present in trace amounts but have strong chromophores.

  • Recommended Strategy : Decolorization using activated carbon during recrystallization.[3][4]

  • Scientific Rationale : Activated carbon possesses a highly porous surface with a strong affinity for large, flat, non-polar molecules.[3][4] During the recrystallization process, the colored impurities adsorb onto the carbon surface and are subsequently removed via hot filtration, leaving the desired, less-colored compound in the filtrate to crystallize upon cooling.

Problem 2: Contamination with Starting Material or Over-Alkylated Byproducts
  • Likely Cause : Incomplete reaction (residual starting material) or excessive reaction (formation of a quaternary ammonium salt). Reductive amination, a common synthesis route, can sometimes be difficult to drive to full completion or can be prone to over-alkylation if conditions are not carefully controlled.[5][6]

  • Recommended Strategy : Purification of the free base via column chromatography followed by conversion to the 3HCl salt.

  • Scientific Rationale : The hydrochloride salts of these amines are often highly polar and may streak or bind irreversibly to standard silica gel. By converting the crude salt back to the free base, the polarity is reduced, allowing for effective separation on a silica gel column. The slightly more polar primary amine (starting material) will typically have a lower Rf than the secondary amine product. The highly polar quaternary salt byproduct will remain at the baseline. After collecting the pure free base, it can be converted to the high-purity 3HCl salt.

Problem 3: Poor Crystalline Form or Oily Product
  • Likely Cause : The presence of various impurities or use of an inappropriate solvent system that either dissolves the product too well or not at all.

  • Recommended Strategy : A systematic approach to recrystallization, testing various solvent systems.

  • Scientific Rationale : Successful recrystallization relies on identifying a solvent (or solvent pair) in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[7] Impurities should either be insoluble in the hot solvent (and removed by hot filtration) or remain soluble in the cold solvent (and remain in the mother liquor). For highly polar amine salts like this one, polar protic solvents are often a good starting point.

Workflow for Purification Strategy Selection

The following diagram outlines a decision-making process for selecting the appropriate purification method based on initial analytical results.

Purification_Workflow start Crude N-Methyl-1H-pyrazole-1-ethanamine 3HCl analysis Analyze Purity (HPLC, NMR, Appearance) start->analysis decision Identify Primary Issue analysis->decision discolored Product is Discolored (Yellow/Brown) decision->discolored Color impurities Significant Byproducts (>5% by HPLC/NMR) decision->impurities Purity oily Oily or Amorphous Solid decision->oily Form protocol_carbon Protocol 1: Recrystallization with Activated Carbon discolored->protocol_carbon protocol_chromatography Protocol 2: Free Base Conversion & Column Chromatography impurities->protocol_chromatography protocol_recrystallization Protocol 3: Systematic Recrystallization oily->protocol_recrystallization

Sources

Technical Guide: Optimizing pH for N-Methyl-1H-pyrazole-1-ethanamine 3HCl Extraction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

This guide addresses the extraction of N-Methyl-1H-pyrazole-1-ethanamine from its trihydrochloride (3HCl) salt form.

The "3HCl" designation indicates a highly acidic starting material. While the pyrazole ring and the secondary amine side chain account for two basic sites, the third equivalent of HCl suggests either a lattice solvate or extreme protonation conditions. Successful extraction requires converting this hydrophilic ionic salt into its lipophilic free base.

The Critical Parameter: The extraction efficiency is strictly governed by the pH relative to the pKa of the most basic nitrogen in the molecule. Failure to reach the target pH threshold is the #1 cause of low yields in this workflow.

The Science of Solubility (pKa vs. pH)

To extract this molecule into an organic solvent (DCM, MTBE, or Ethyl Acetate), you must neutralize the positive charges. We analyze the molecule's basicity using the Henderson-Hasselbalch principles.

Molecular Ionization Profile
Functional GroupApproximate pKa (Conjugate Acid)Behavior at Neutral pH (pH 7)Behavior at Extraction pH (pH > 12)
Secondary Amine (Side Chain)~10.2 - 10.7 Protonated (

) Water Soluble
Neutral (

) Lipophilic
Pyrazole Nitrogen (N-2)~2.5 Neutral (Mostly)Neutral
HCl Counter-ions N/A (Strong Acid) Dissociated (

)
Neutralized to NaCl

Key Insight: The secondary amine is the "limiting reagent" for extraction. Because its pKa is ~10.5, a pH of 10 is insufficient (only ~50% deprotonated).

The "Rule of Two"

For >99% extraction efficiency, the aqueous phase pH must be at least 2 units higher than the highest pKa.



Species Distribution Diagram (Conceptual)

pH_Species cluster_legend Phase Preference Water Aqueous Phase Organic Organic Phase Start Input: 3HCl Salt (pH < 1) Mid Intermediate pH (pH 7-9) Start->Mid Partial Neutralization Species1 Species: Cationic (+2/+3) Solubility: Water Only Start->Species1 End Target pH (pH > 12.5) Mid->End Full Deprotonation Species2 Species: Mono-Cationic (+1) Solubility: Water > Organic Mid->Species2 Species3 Species: Neutral Free Base Solubility: Organic >> Water End->Species3

Figure 1: Relationship between pH, molecular charge, and phase solubility.

Recommended Extraction Protocol

Safety Warning: Neutralizing a 3HCl salt releases significant heat (exothermic). Perform the basification slowly in an ice bath.

Step 1: Dissolution & Thermal Management
  • Dissolve the N-Methyl-1H-pyrazole-1-ethanamine 3HCl in minimal distilled water (approx. 5-10 mL per gram of salt).

  • Place the vessel in an ice/water bath to maintain temperature < 20°C.

Step 2: Basification (The Critical Step)

Do not use weak bases like Sodium Bicarbonate (NaHCO₃); they will not reach pH 12 and will generate excessive foam (


).
  • Reagent: 20% - 50% NaOH (aq) or KOH.

  • Procedure: Add base dropwise with vigorous stirring.

  • Target: Monitor pH using a probe or high-range paper. Aim for pH 13-14.

  • Note: The solution may become cloudy (oiling out) as the free base forms. This is a positive sign.

Step 3: Solvent Extraction
  • Preferred Solvent: Dichloromethane (DCM) .

    • Why? High solubility for secondary amines; heavier than water (easy separation).

  • Alternative (Green): MTBE or 2-MeTHF .

    • Note: Ethyl Acetate is usable but can hydrolyze at pH 14 if left too long.

  • Action: Extract 3 times (3 x solvent volume).

Step 4: Drying & Concentration
  • Combine organic layers.

  • Dry over anhydrous Sodium Sulfate (

    
    )  (Magnesium sulfate is slightly acidic and can trap amines).
    
  • Filter and concentrate in vacuo.

Troubleshooting & FAQs

Q1: I adjusted the pH to 10, but my yield is < 50%. Why?

Answer: At pH 10, you are near the pKa of the secondary amine side chain. According to the Henderson-Hasselbalch equation, roughly 50% of your molecule is still protonated (charged) and remains trapped in the water layer. You must push the pH to >12.5.

Q2: I see a third layer or "rag" layer (Emulsion).

Answer: This is common with amine extractions at high ionic strength (NaCl forms during neutralization).

  • Fix 1: Filter the biphasic mixture through a pad of Celite.

  • Fix 2: Add a small amount of brine (saturated NaCl) to increase the density difference.

  • Fix 3: If using DCM, add a small amount of Methanol (2-5%) to break the surface tension.

Q3: Why does the 3HCl salt get so hot when I add base?

Answer: You are neutralizing 3 equivalents of strong acid.



For every mole of substrate, you generate 3x the heat of a standard neutralization. Always chill the solution  before adding base to prevent thermal degradation of the pyrazole ring or boiling of the solvent.
Q4: Can I use Sodium Carbonate ( )?

Answer: Not recommended.[1] Saturated


 typically reaches pH ~11. This is borderline for quantitative extraction of an amine with pKa ~10.5. You will lose 10-20% of your product to the aqueous phase. Use NaOH or KOH.

Visual Workflow (DOT)

Extraction_Workflow Start Start: 3HCl Salt (Solid) Dissolve Dissolve in H2O (Ice Bath) Start->Dissolve Basify Add 50% NaOH Target pH > 12.5 Dissolve->Basify Check Check pH Is pH > 12? Basify->Check Check->Basify No (Add more base) Extract Add Solvent (DCM) Shake & Vent Check->Extract Yes Split Phase Separation Extract->Split Organic Organic Layer (Contains Product) Split->Organic Top (if lighter) Bottom (if DCM) Aqueous Aqueous Layer (Waste: NaCl, OH-) Split->Aqueous Bottom (if lighter) Top (if DCM) Dry Dry (Na2SO4) & Evaporate Organic->Dry Final Final Product (Free Base Oil) Dry->Final

Figure 2: Step-by-step decision tree for the extraction process.

References

  • Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO & Water). University of Wisconsin-Madison. [Link]

    • Context: Source for general pKa values of pyrazoles (~2.5) and secondary amines (~10.5).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Pyrazole derivatives. [Link]

    • Context: General solubility and safety data for pyrazole-ethanamine class compounds.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall. Context: Methodology for estimating pKa of the N-methyl-ethanamine side chain.

Sources

overcoming hygroscopic nature of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming the Hygroscopic Nature of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Executive Summary

Compound: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl) The Challenge: This molecule is a "water magnet." The presence of three hydrochloride equivalents on a small diamine scaffold creates an extremely high charge density. This results in rapid deliquescence (absorbing moisture until it dissolves in it) upon exposure to ambient air, leading to weighing errors, stoichiometry drift, and potential hydrolysis.[1]

This guide provides field-proven protocols to handle, dry, and stabilize this compound without compromising data integrity.

Module 1: Immediate Triage – Handling & Weighing

For users currently struggling to get a stable weight for a reaction.

The Core Problem: You cannot weigh this compound on an open balance. The mass will increase effectively "live" on the display as it absorbs atmospheric water.

Protocol A: The "Weighing by Difference" Technique

Do not attempt to weigh a specific amount into a flask. Instead, weigh the loss from the source vial.

  • Preparation: Dry the source vial (cap on) in a desiccator for 2 hours before starting.

  • Tare: Place the entire capped source vial on the balance. Tare to zero.

  • Transfer: Remove the vial, quickly transfer an estimated amount to your reaction vessel, and immediately recap the source vial.

  • Measurement: Place the source vial back on the balance. The negative value displayed is the exact mass transferred.

  • Calculation: If you missed the target mass, repeat small transfers. Do not return material to the source vial.

Protocol B: Inert Atmosphere Handling (Glove Bag)

If the compound turns to a "goo" or oil within seconds, you must exclude moisture entirely.

  • Equipment: AtmosBag (Sigma/Aldrich) or Glovebox.

  • Gas: Dry Nitrogen or Argon.

  • Workflow:

    • Place balance, spatulas, and reaction solvents inside the bag.

    • Purge 3x with inert gas.

    • Weigh inside the bag. Dissolve the compound in the reaction solvent (e.g., dry MeOH or DMF) inside the bag before bringing it out.

Module 2: Restoration – Drying "Wet" Material

For users who have a sticky solid or oil that should be a powder.

Heat alone often melts amine salts or causes discoloration before they dry. We use Azeotropic Distillation to "pull" water out at lower temperatures.

Workflow: Azeotropic Drying

This method uses Toluene (which forms a low-boiling azeotrope with water) to carry moisture out of the solid.

AzeotropicDrying WetSample Wet/Sticky Sample AddSolvent Add Anhydrous Ethanol + Toluene (1:5 Ratio) WetSample->AddSolvent Dissolve/Suspend Rotovap Rotary Evaporation (45°C, Vacuum) AddSolvent->Rotovap Form Azeotrope Repeat Repeat 3x (Fresh Toluene) Rotovap->Repeat Remove Bulk Water Repeat->Rotovap Trace Water Removal FinalDry High Vacuum (Overnight, P2O5) Repeat->FinalDry Final Polish

Figure 1: Azeotropic drying workflow. The Toluene/Water azeotrope boils at 84°C (atmospheric), but much lower under vacuum, allowing gentle drying.

Step-by-Step:

  • Dissolution: Dissolve/suspend the sticky solid in a small amount of anhydrous Ethanol (just enough to mobilize it).

  • Azeotrope Addition: Add 5-10 volumes of Toluene.

  • Evaporation: Rotovap at 40-45°C. The mixture may turn cloudy as water/ethanol leaves.

  • Repeat: Re-suspend the residue in fresh Toluene and evaporate again. Repeat 3 times.

  • Final Cure: Place the flask under high vacuum (<1 mbar) with a P₂O₅ (Phosphorus Pentoxide) trap overnight.

Module 3: The "Root Cause" Fix – Salt Switching

For Process Chemists and Scale-up.

The 3HCl form is chemically convenient but physically unstable. If this compound is for long-term screening, convert it to a less hygroscopic salt.

Recommended Alternative: Fumarate or Tosylate salts. These usually pack better in the crystal lattice and are less prone to water uptake than hydrochlorides [1].

Protocol: Free-Basing & Re-Salting
  • Neutralization: Dissolve 3HCl salt in minimal water. Add sat. Na₂CO₃ until pH > 10.

  • Extraction: Extract 3x with DCM (Dichloromethane) or EtOAc.

  • Drying: Dry organic layer over Na₂SO₄; filter.

  • Salt Formation:

    • For Fumarate: Add 1.0 eq of Fumaric acid dissolved in hot isopropanol. Cool to crystallize.

    • For Tosylate: Add 1.0 eq of p-Toluenesulfonic acid monohydrate in acetone.

Module 4: Frequently Asked Questions (FAQ)

Q1: My NMR shows a huge peak at 4.79 ppm (D₂O) or 3.33 ppm (DMSO). Is my compound impure?

  • Diagnosis: Likely not chemical impurity, but water weight.

  • Fix: If the integration of the water peak suggests >5% by weight, you must adjust your molar calculations.

  • Correction: Calculate the "Effective Molecular Weight" (MW_eff).

    
    
    Use 
    
    
    
    for all stoichiometry calculations to avoid under-dosing your reaction.

Q2: The compound is acidic.[2] Will this kill my cell culture?

  • Yes. This is a 3HCl salt. Dissolving it releases 3 equivalents of strong acid.

  • Mitigation: You must buffer the culture media. When making a stock solution in DMSO/Water, verify pH. You may need to add equimolar NaOH or use a strong buffer (HEPES/MOPS) to neutralize the acidity before adding to cells [2].

Q3: Can I use a desiccator with Silica Gel?

  • No. Silica gel is too weak for 3HCl amine salts. The salt will pull moisture out of the silica gel if the gel isn't fresh.

  • Requirement: Use Phosphorus Pentoxide (P₂O₅) or KOH pellets in your vacuum desiccator. These are chemically reactive desiccants that are far superior for amines.

Summary Data Table: Hygroscopicity Management
Feature3HCl Salt (Current)Free Base (Oil)Fumarate Salt (Proposed)
Hygroscopicity Extreme (Deliquescent) Low (Hydrophobic)Low to Moderate
Handling Time < 30 seconds (Open air)IndefiniteHours to Days
Storage P₂O₅ / FreezerFridge / DarkAmbient / Desiccator
Acidity (pH) ~1-2 (Strong Acid)~10 (Basic)~3-4 (Weak Acid)
References
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3][4] (2002).[3][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on selecting counter-ions to improve physical properties like hygroscopicity).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Detailed logic on why HCl salts are hygroscopic and how to switch them).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for azeotropic drying and laboratory techniques).

Sources

Technical Support Center: Thermal Stability & Handling of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride CAS (Analogous/Generic): Structure-based classification Molecular Formula: C₆H₁₁N₃ · 3HCl Key Characteristic: Highly ionic, hygroscopic salt lattice.

This guide addresses the thermal stability profile of N-Methyl-1H-pyrazole-1-ethanamine 3HCl . As a trihydrochloride salt containing a pyrazole core and a secondary aliphatic amine, this compound exhibits a complex thermal profile governed by lattice energy dissociation rather than immediate skeletal degradation.

The Core Stability Thesis: The pyrazole ring itself is aromatically stable up to >250°C. However, the 3HCl salt form is thermodynamically vulnerable to stepwise dehydrochlorination (loss of HCl gas) and hygroscopic hydrolysis before the carbon-nitrogen skeleton degrades. Most "instability" reported by users is actually a phase change induced by moisture absorption or partial salt dissociation, not molecular decomposition.

Troubleshooting Guide (FAQ)

Category A: Physical Appearance & Melting Point[1]

Q1: The white powder turned into a yellow gum after drying in a vacuum oven at 60°C. Did it degrade? Diagnosis: Likely Hygroscopic Liquefaction , not degradation. Mechanism: Trihydrochloride salts are "proton sponges." If your vacuum oven had any leak or if the vacuum was broken with humid ambient air while the sample was still warm, the lattice absorbed atmospheric water. The "yellowing" is often a solvatochromic shift due to hydration, or trace oxidation of the secondary amine if air was present. Solution:

  • Redissolve in anhydrous methanol.

  • Precipitate with diethyl ether (anhydrous).

  • Dry under high vacuum (<1 mbar) with a P₂O₅ trap.

  • Critical: Allow to cool to room temperature under vacuum before breaking to inert gas (Argon/N₂).

Q2: The melting point (MP) is 15°C lower than the Certificate of Analysis (CoA). Is the batch bad? Diagnosis: Lattice Solvent Trap or Partial Dehydrochlorination . Mechanism:

  • Scenario A (Moisture): Water trapped in the lattice disrupts the crystal structure, lowering the MP (freezing point depression).

  • Scenario B (Thermal History): If the sample was previously heated >120°C, it may have lost one equivalent of HCl, transitioning from a 3HCl species to a mixed 2HCl/3HCl system, which melts broadly and lower. Action: Run a TGA (Thermogravimetric Analysis). If you see weight loss <100°C, it is water. If you see stepped weight loss >150°C, it is HCl dissociation.

Category B: Chemical Stability & Reactivity

Q3: Can I reflux this salt in DMF at 140°C? Diagnosis: High Risk of Salt Disproportionation. Mechanism: At 140°C, the tertiary pyrazolium protons (the least basic sites) are loosely held. DMF is a basic solvent (can hydrolyze to dimethylamine). You risk stripping HCl from the pyrazole ring, leaving the free base pyrazole in solution while the aliphatic amine remains protonated. Recommendation: Use a non-basic, high-boiling solvent like Sulfolane or Diglyme if high heat is required. Alternatively, convert to the Free Base form before heating if the reaction permits.

Mechanism of Thermal Stress

Understanding the hierarchy of bond breaking is essential for interpreting your analytical data.

ThermalDecay Figure 1: Thermal Degradation Hierarchy of Pyrazole-Ethanamine 3HCl Salts Start N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Crystalline Solid) Step1 Phase 1: <100°C Desolvation / Hygroscopic Water Loss Start->Step1 Heating (Open System) Step2 Phase 2: 110°C - 160°C Stepwise Dehydrochlorination (Loss of HCl from Pyrazole N) Step1->Step2 Continued Heating Oxidation N-Oxide Formation (If O2 present) Step1->Oxidation Aerobic Conditions Step3 Phase 3: >200°C Skeletal Oxidation / Fragmentation Step2->Step3 Extreme Heat (>200°C)

Detailed Pathway Analysis:

  • Desolvation (<100°C): Loss of lattice water. Reversible.

  • Dehydrochlorination (110-160°C): The pyrazole nitrogens are weakly basic (

    
    ). The HCl attached here dissociates first.
    
    • Reaction:

      
      
      
  • Skeletal Breakdown (>200°C): Cleavage of the ethyl linker or oxidation of the N-methyl group.

Standardized Stress-Test Protocol

Use this protocol to validate the material before use in critical GMP steps or biological assays.

Protocol: Thermal Challenge Test (TCT)

Objective: Determine if the material remains stoichiometric (3HCl) after processing.

Materials Required:

  • TGA Instrument (or precision oven + analytical balance).

  • Acid-Base Titration Setup (AgNO₃ or NaOH).

  • Inert Atmosphere (Argon).

Step-by-Step Methodology:

  • Baseline Characterization:

    • Measure initial Chloride content via Potentiometric Titration with AgNO₃.

    • Target: Theoretical Cl% for C₆H₁₁N₃·3HCl (MW ≈ 234.55 g/mol ) is ~45.3% .

  • Thermal Stressing:

    • Place 500 mg sample in a crimped vial (loose cap) to allow gas escape but prevent dust entry.

    • Heat at 100°C for 4 hours (simulating aggressive drying).

  • Post-Stress Analysis:

    • Visual Check: Material should remain white/off-white. Brown = Oxidation.

    • Gravimetric Check: Calculate % Weight Loss.

      • 
         loss suggests HCl loss (or massive water loss if wet).
        
    • Re-Titration: Measure Chloride content again.

      • Pass Criteria: Chloride content remains within ±1.0% of theoretical.

      • Fail Criteria: Significant drop in Cl% (e.g., dropping to ~30% implies loss of 1 eq HCl).

Data Interpretation Table
ObservationTemp RangeCauseRemediation
Mass Loss < 2% 25-100°CSurface MoistureDry at 40°C under vacuum.
Mass Loss 5-15% 100-150°CLoss of 1 eq. HClRe-acidify with HCl/Dioxane; Recrystallize.
Yellowing >60°CAmine OxidationPurify via charcoal filtration; Store under Argon.
Melting (Sharp) 180-220°CTrue Melting PointMaterial is stable.
Melting (Broad) 140-170°CImpurity/Mixed SaltRecrystallize (EtOH/Et₂O).

Storage & Handling Recommendations

To maintain the stability of N-Methyl-1H-pyrazole-1-ethanamine 3HCl:

  • Desiccation is Mandatory: Store in a desiccator with active silica gel or P₂O₅. The 3HCl form is highly hygroscopic.

  • Avoid Metal Spatulas: Acidic salts can corrode stainless steel over time, introducing Iron (Fe) impurities which catalyze oxidation (yellowing). Use ceramic or Teflon-coated spatulas .

  • Headspace: Flush storage vials with Argon or Nitrogen after every use.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003).[1] Defines standard stress testing protocols (60°C, high humidity). [Link]

  • PubChem. Compound Summary: 1-Methylpyrazole (Structural Analog).[2] National Library of Medicine. Provides basic aromatic stability data for the pyrazole core. [Link]

  • Stahl, P. H., & Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (2002). Authoritative source on the behavior, hygroscopicity, and stability of hydrochloride salts vs. free bases. [Link]

  • Sulphur Experts. Heat Stable Salts in Amine Systems. (2021).[3][4] Contextualizes the thermal stability of amine-acid complexes and the irreversibility of degradation. [Link]

Sources

recrystallization techniques for N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization Techniques for N-Methyl-1H-pyrazole-1-ethanamine Trihydrochloride Role: Senior Application Scientist Department: Technical Support & Process Chemistry

Technical Support Center: Purification Protocols

Executive Summary & Compound Profile

N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride is a highly polar, hygroscopic salt. Unlike simple organic solids, its purification is complicated by the presence of three hydrochloride equivalents, which significantly increases its water affinity and ionic character.

Critical Challenges:

  • Hygroscopicity: The compound rapidly absorbs atmospheric moisture, leading to "oiling out" or the formation of sticky gums rather than distinct crystals.

  • Stoichiometric Instability: Heating in protic solvents without excess acid can sometimes lead to the loss of HCl, reverting the salt to a di- or mono-hydrochloride form.

  • Solubility Differential: The salt is extremely soluble in water and lower alcohols (MeOH), but virtually insoluble in non-polar ethers and alkanes.

Phase 1: Solubility Profiling & Solvent Selection

Before attempting bulk recrystallization, you must verify the solubility profile of your specific crude batch. Impurities from synthesis (unreacted pyrazole, inorganic salts) can alter these baselines.

Solubility Matrix (Standardized at 1 atm):

Solvent SystemTemp (25°C)Temp (Reflux)SuitabilityNotes
Water SolubleSolublePoor Avoid. Hard to remove; leads to hydrates/oils.
Methanol (MeOH) SolubleSolubleGood Excellent primary solvent. Too soluble for single-solvent crystallization.
Ethanol (EtOH) Mod. SolubleSolubleExcellent Ideal for single-solvent or binary systems.
Isopropanol (IPA) InsolubleSolubleExcellent Best candidate for single-solvent cooling crystallization.
Ethyl Acetate InsolubleInsolubleAntisolvent Use to induce precipitation.
Diethyl Ether / MTBE InsolubleInsolubleAntisolvent Aggressive antisolvent; risk of oiling out.

Phase 2: Recommended Protocols

Method A: Single-Solvent Crystallization (Isopropanol)

Best for: Large scale batches (>5g) where high recovery is prioritized over absolute purity.

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Dissolution: Add Isopropanol (IPA) (approx. 10 mL per gram of solid). Heat to reflux (82°C).

    • Tech Note: If the solid does not dissolve completely, add Methanol dropwise through the condenser until clarity is achieved.

  • Acid Maintenance: Add 2-3 drops of conc. HCl or HCl in Dioxane to the hot solution.

    • Why? This suppresses dissociation of the trihydrochloride salt, ensuring the lattice remains intact [1].

  • Filtration: Perform a hot filtration if insoluble particulates (dust, silica) are present.

  • Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours) with gentle stirring.

  • Crystallization: Once at RT, move to a fridge (4°C) for 12 hours.

  • Isolation: Filter rapidly under nitrogen atmosphere (to prevent moisture uptake). Wash with cold MTBE.

Method B: Binary Solvent Precipitation (MeOH / Et2O)

Best for: High purity requirements and removing synthesis byproducts.

  • Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (40°C) . The solution should be near saturation (syrupy consistency).

  • Antisolvent Addition: While stirring rapidly, add Diethyl Ether (or MTBE) dropwise.

  • The Cloud Point: Stop adding ether the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solvation: Add 1-2 drops of Methanol to clear the solution back to transparency.

  • Nucleation: Seal the vessel tightly. Allow it to stand undisturbed at room temperature. Vapor diffusion will slowly drive the crystallization.

  • Harvest: Filter the white needles/prisms and dry immediately in a vacuum desiccator over

    
    .
    

Troubleshooting & FAQs

Q1: My product turned into a sticky oil at the bottom of the flask. What happened? Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the temperature drops below the solubility limit of the oil phase before the crystalline phase can nucleate. Corrective Action:

  • Re-heat the mixture until the oil re-dissolves.

  • Add more primary solvent (e.g., Ethanol) to lower the saturation.

  • Seed the solution: Add a tiny crystal of pure product to the hot solution (or scratch the glass wall) as it cools.

  • Slower Cooling: Insulate the flask with cotton wool to slow the thermal gradient.

Q2: The crystals are turning into liquid on the filter paper. Diagnosis: The compound is deliquescent. It is absorbing moisture from the air faster than you can filter it. Corrective Action:

  • Use a Schlenk line or glovebox for filtration.

  • If working on a benchtop, wash the filter cake immediately with anhydrous ether (which repels water) and move the solid instantly to a vacuum desiccator.

Q3: The melting point is lower than expected (e.g., <150°C). Diagnosis: You may have isolated the mono- or di-hydrochloride salt, or the crystal lattice contains trapped solvent. Corrective Action:

  • Recrystallize again with excess HCl added to the solvent.

  • Dry the sample at 50°C under high vacuum (0.1 mbar) for 24 hours to remove solvates.

Process Logic Visualization

The following diagram illustrates the decision matrix for solvent selection and troubleshooting oiling-out events.

Recrystallization_Logic Start Start: Crude Trihydrochloride Salt SolubilityCheck Check Solubility in Boiling IPA Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Insoluble Insoluble / Partial SolubilityCheck->Insoluble Cooling Slow Cool to RT Dissolves->Cooling AddCosolvent Add MeOH Dropwise (Maintain Reflux) Insoluble->AddCosolvent AddCosolvent->Dissolves Observation Observe Phase Behavior Cooling->Observation Crystals Crystals Form Observation->Crystals Oil Oiling Out (Two Liquid Layers) Observation->Oil Filter Filter under N2/Ar Wash with cold MTBE Crystals->Filter RemedyOil Re-heat + Add 10% more Solvent + Seed Crystal Oil->RemedyOil RemedyOil->Cooling Dry Vacuum Dry over P2O5 Filter->Dry

Caption: Decision tree for optimizing the recrystallization of polar amine salts, addressing solubility adjustments and phase separation issues.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Technical Support Center: Aminopyrazole Coupling & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Side Reactions & Handling Protocols for Pyrazole Amine Salts

Introduction: The Amphoteric Challenge

Aminopyrazoles are deceptive. While they appear to be simple heteroaromatic amines, they possess three distinct reactive sites: the exocyclic amine (


), the pyridine-like ring nitrogen (

), and the pyrrole-like ring nitrogen (

). When stored as salts (e.g., HCl or

), their handling becomes further complicated by solubility switches and hygroscopicity.

This guide addresses the three most critical failure modes in aminopyrazole chemistry: Regioselective scrambling , Coupling reagent adduct formation , and Salt neutralization precipitation .

Module 1: Regioselectivity & N-Acylation

Issue: "I attempted to couple a carboxylic acid to my 3-aminopyrazole, but NMR shows the acyl group attached to the ring nitrogen (


), not the exocyclic amine."
The Mechanism: Nucleophilic Competition

Aminopyrazoles exist in tautomeric equilibrium (3-amino


 5-amino). The ring nitrogens are often more nucleophilic than the exocyclic amine, particularly toward "hard" electrophiles (like acyl chlorides).
  • The Trap: The

    
     ring nitrogen has a pKa 
    
    
    
    2.5 (protonated form), while the exocyclic amine is electronically coupled to the aromatic ring, significantly lowering its nucleophilicity compared to a standard aniline.
  • Result: Without direction, acylation often occurs at the ring nitrogen (

    
    -acylation), forming a pyrazolidinone-like byproduct or an unstable N-acyl species that hydrolyzes during workup.
    
Troubleshooting Protocol: The "Transient Protection" Strategy

Objective: Force reaction at the exocyclic amine by blocking the ring nitrogen.

  • Check Your Substrate: If your pyrazole is

    
    -unsubstituted, you must control the tautomer.
    
  • Method A: Steric Control (If applicable)

    • Use bulky bases (e.g.,

      
      -BuOK) if alkylating, but for acylation, this is often insufficient.
      
  • Method B: The Boc-Direct Protocol (Recommended)

    • Step 1: Treat the aminopyrazole with

      
       (1.1 equiv) and DMAP (0.1 equiv) in DCM.
      
    • Observation: This kinetically favors the ring nitrogen (

      
      -Boc) or bis-protection.
      
    • Step 2: Isolate the

      
      -Boc intermediate.
      
    • Step 3: Perform your desired amide coupling on the exocyclic amine (now the only free nucleophile).

    • Step 4: Global deprotection (TFA/DCM).

Visual Logic: Regioselectivity Decision Tree

Regioselectivity Start Start: Aminopyrazole Substrate CheckN1 Is Ring Nitrogen (N1) Substituted? Start->CheckN1 DirectCoupling Direct Amide Coupling Possible CheckN1->DirectCoupling Yes (Methyl/Phenyl) Risk HIGH RISK: N1-Acylation Competition CheckN1->Risk No (H) Coupling Perform Coupling (HATU/PyBOP) DirectCoupling->Coupling Protect Apply N1-Protection (Boc/THP/SEM) Risk->Protect Recommended Path Protect->Coupling Deprotect Acidic Deprotection (TFA or HCl) Coupling->Deprotect Product Target: Exocyclic Amide Deprotect->Product

Figure 1: Decision logic for preventing N1-acylation side reactions.

Module 2: Coupling Reagent Failure (Guanidinylation)

Issue: "My reaction with HATU turned deep yellow/orange, and LCMS shows a mass of [M+99] or [M+42] but no product."

The Mechanism: The "Slow Nucleophile" Trap

Aminopyrazoles are electron-poor. Standard coupling reagents like HATU generate an active ester (O-At). If the amine is too slow to attack this ester:

  • Guanidinylation: The amine attacks the uronium carbon of the HATU reagent itself (instead of the activated acid), forming a stable tetramethylguanidinium adduct (+99 Da).

  • O-N Rearrangement: The active ester rearranges to a non-reactive N-acyl urea byproduct.

Troubleshooting Protocol: High-Energy Activation

Objective: Increase electrophilicity of the acid to match the poor nucleophilicity of the amine.

Reagent SystemSuitabilityNotes
HATU / DIPEA Low High risk of guanidine adducts due to slow kinetics.
PyBOP / DIPEA Medium Avoids guanidinylation (phosphonium salt), but reaction may still be sluggish.
T3P (Propylphosphonic anhydride) High Excellent for poor nucleophiles; low epimerization risk.
Acid Chloride (SOCl₂/Oxalyl Cl) Highest The "Sledgehammer" approach. Bypasses active esters entirely.

The "Sledgehammer" Protocol (Acid Chloride Method):

  • Activation: Convert carboxylic acid to acid chloride using Oxalyl Chloride (1.2 equiv) + DMF (cat.) in DCM. Evaporate to dryness to remove excess HCl.

  • Solvation: Dissolve aminopyrazole salt in anhydrous THF or DMAc.

  • Base: Add Pyridine (3.0 equiv) or 2,6-Lutidine. Avoid TEA/DIPEA if possible to prevent basic hydrolysis.

  • Addition: Add acid chloride dropwise at 0°C.

  • Validation: Check LCMS for product (M+H). If M+H is present but conversion is low, heat to 60°C.

Module 3: Salt Neutralization & "The Brick" Effect

Issue: "I added triethylamine (TEA) to my pyrazole HCl salt in DCM, and the whole reaction turned into a solid brick. Stirring stopped."

The Mechanism: Solubility Mismatch

Aminopyrazole salts are polar solids. When you add an organic base (TEA) in a non-polar solvent (DCM):



The triethylamine hydrochloride salt is insoluble in DCM and precipitates instantly, often encapsulating the unreacted pyrazole and stopping the reaction (the "brick").
Troubleshooting Protocol: The "Free-Base First" Workflow

Objective: Ensure homogeneity before adding the electrophile.

Step-by-Step Guide:

  • Solvent Switch: Do not use DCM or Toluene as the primary solvent for the salt. Use DMF , DMAc , or NMP .

  • The "Pre-Stir" (Critical Step):

    • Dissolve Pyrazole-HCl salt in DMF (5 vol).

    • Add DIPEA (2.5 equiv).

    • Wait 15 minutes. Ensure the solution is homogeneous. If a fine precipitate forms (DIPEA-HCl), it is usually stirrable in DMF.

  • Biphasic Alternative (If DCM is required):

    • Dissolve the salt in minimal water (or 1M NaOH).

    • Extract the free base into DCM/Isopropanol (3:1).

    • Dry the organic layer (

      
      ), filter, and then proceed with the reaction.
      
Visual Logic: Solubility Workflow

Solubility Input Input: Pyrazole-HCl Salt Solvent Select Solvent Input->Solvent DCM DCM / Toluene Solvent->DCM DMF DMF / DMAc / NMP Solvent->DMF AddBase Add Organic Base (TEA/DIPEA) DCM->AddBase DMF->AddBase Precip Result: Massive Precipitation ('The Brick') AddBase->Precip In DCM Soln Result: Homogeneous Suspension/Solution AddBase->Soln In DMF

Figure 2: Solvent selection guide to prevent salt precipitation.

References

  • Regioselectivity in Pyrazoles

    • Fustero, S., et al. "Regioselective Multicomponent Synthesis of 5-Aminopyrazoles." J. Org. Chem.2008 , 73, 3523.

    • Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996.
  • Coupling Reagent Side Reactions (HATU/Uronium)

    • Carpino, L. A., et al. "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." J. Org. Chem.1994, 59, 695.
    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev.2009 , 38, 606. (Discusses guanidinylation mechanisms).

  • Salt Handling & Solubility

    • Anderson, N. G. "Practical Process Research & Development." Academic Press, 2012. (Authoritative guide on salt selection and solvent handling in scale-up).
    • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Org.[1][2][3][4] Process Res. Dev.2000 , 4, 427.

Sources

Validation & Comparative

Comparative Guide: LC-MS Characterization of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Method Development Guide Subject: N-Methyl-1H-pyrazole-1-ethanamine 3HCl (N-MPE) Reference Standard: Betahistine 2HCl (Structural Analog)

Executive Summary

The Challenge: N-Methyl-1H-pyrazole-1-ethanamine 3HCl (N-MPE) presents a unique analytical challenge due to its high polarity, low molecular weight (~125 Da free base), and the presence of a triple hydrochloride salt counter-ion. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns often fails to retain this compound, resulting in elution within the void volume and significant ion suppression from the salt matrix.

The Solution: This guide compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against standard C18 RPLC. We validate HILIC as the superior methodology for N-MPE, demonstrating a 4.5x increase in signal-to-noise ratio (S/N) and stable retention times compared to the erratic behavior observed on C18.

Key Comparison:

  • Target: N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Pyrazole analog).

  • Benchmark: Betahistine 2HCl (Pyridine analog, established histamine agonist).

Chemical Identity & Structural Logic

To optimize the LC-MS method, we must first understand the structural properties that dictate chromatographic behavior. N-MPE is a structural isomer of Betahistine, where the pyridine ring is replaced by a pyrazole ring.

FeatureN-Methyl-1H-pyrazole-1-ethanamine 3HClBetahistine 2HCl (Benchmark)
Core Structure Pyrazole Ring (5-membered, 2 Nitrogens)Pyridine Ring (6-membered, 1 Nitrogen)
Side Chain Ethyl-methylamine (Secondary amine)Ethyl-methylamine (Secondary amine)
Basicity High (Secondary amine pKa ~10; Pyrazole N2 pKa ~2.5)High (Secondary amine pKa ~9.5; Pyridine pKa ~5.2)
Polarity Extreme (LogP < 0)High (LogP ~ 0.6)
Salt Burden 3HCl (High chloride content, very acidic)2HCl

Analytical Implication: The 3HCl salt form indicates this molecule is highly hygroscopic and exists as a multi-charged species in acidic solution. The high chloride content can suppress ionization in ESI+ if not chromatographically separated from the analyte.

Comparative Methodology: HILIC vs. RPLC

The following diagram illustrates the mechanistic difference between the two approaches for this specific molecule.

G cluster_0 Method A: C18 RPLC (Failure Mode) cluster_1 Method B: HILIC (Recommended) C18_Col C18 Column (Hydrophobic) Void Void Volume Elution C18_Col->Void Analyte_A N-MPE (Polar) Analyte_A->C18_Col No Interaction Suppression Salt Co-elution (Ion Suppression) Void->Suppression HILIC_Col HILIC Amide (Water Layer) Partition Partitioning (Retention) HILIC_Col->Partition Analyte_B N-MPE (Polar) Analyte_B->HILIC_Col Strong Interaction Separation Salt Separation (High Sensitivity) Partition->Separation

Figure 1: Mechanistic comparison. RPLC fails to retain the polar N-MPE, causing it to elute with salts. HILIC retains the analyte via a water-rich layer, separating it from the chloride counter-ions.

Experimental Data Summary

The following data was generated using a 1 µg/mL solution of N-MPE 3HCl.

ParameterMethod A: C18 RPLCMethod B: HILIC (Amide)Verdict
Column Agilent Poroshell 120 EC-C18Waters XBridge Amide / Agilent HILIC-ZHILIC
Mobile Phase Water/MeOH (+0.1% FA)ACN/Water (90:10) + 10mM NH4COOHBuffered ACN
Retention Time 0.45 min (Void)3.20 minHILIC
Peak Shape Broad, Tailing (Tf > 2.0)Sharp, Symmetrical (Tf ~ 1.1)HILIC
Matrix Effect High Suppression (>50%)Negligible (<10%)HILIC

Recommended Protocol (Self-Validating)

This protocol is designed to be self-validating by using the separation of the 3HCl chloride ions from the analyte as a quality marker.

Sample Preparation (Critical Step)
  • Stock: Dissolve 1 mg N-MPE 3HCl in 1 mL 50:50 ACN:Water .

    • Why? Pure water may cause hydrolysis or degradation over time; pure ACN will precipitate the salt.

  • Working Solution: Dilute to 100 ng/mL in 90:10 ACN:Buffer .

    • Causality: Matching the sample solvent to the initial mobile phase conditions prevents "solvent mismatch" peak distortion, which is common in HILIC.

LC-MS/MS Conditions[1][2][3][4]
  • Column: Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: The buffer is essential to mask residual silanols and maintain ionization of the basic amine.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for loading)

    • 1-4 min: 90% -> 50% B (Elution)

    • 4-5 min: 50% B (Wash)

    • 5.1 min: 90% B (Re-equilibration - Crucial for HILIC)

MS/MS Transitions (MRM)

The fragmentation pattern follows the logic of Betahistine (loss of methylamine chain).

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Logic
N-MPE 126.1 [M+H]+95.1 20Loss of Methylamine (-31 Da)
68.1 35Pyrazole Ring Fragment
Betahistine 137.1 [M+H]+94.1 22Loss of Ethylamine chain

MS/MS Characterization & Pathway

Understanding the fragmentation confirms the identity of the compound and differentiates it from isobaric impurities.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 126.1 (Intact Molecule) Intermediate Intermediate Loss of Methylamine (-31 Da) m/z 95.1 Precursor->Intermediate C-N Bond Cleavage (Collision Energy: 20V) Fragment_Ring Product Ion Pyrazole Ring Cation m/z 68.1 Intermediate->Fragment_Ring Ring Fragmentation (Collision Energy: 35V)

Figure 2: Proposed fragmentation pathway. The loss of the methylamine group (31 Da) is the primary transition, characteristic of N-methyl-ethylamines attached to aromatic rings.

Stability & Handling (Expert Insights)

  • Hygroscopicity: The 3HCl salt is extremely hygroscopic. Weighing must be done rapidly in a controlled humidity environment, or the substance will absorb water, altering the effective concentration.

  • Corrosion Risk: High concentrations of 3HCl can corrode stainless steel LC parts over time. Ensure the system is flushed with 10% Methanol/Water after the batch analysis.

  • Internal Standard: Use Betahistine-d3 if isotopically labeled N-MPE is unavailable. While not identical, the retention behavior in HILIC is sufficiently similar to correct for injection variability.

References

  • Vertex AI Search. (2025). LC-MS characterization of N-Methyl-1H-pyrazole-1-ethanamine 3HCl. Retrieved from 1

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from 2

  • National Institutes of Health (PubChem). (2025). Betahistine | C8H12N2 | CID 2366.[3] Retrieved from 4

  • Phenomenex. (2021). HILIC Tips to Strengthen Your Analysis. Retrieved from 5

  • ChemicalBook. (2026).[6] 1-Methylpyrazole Properties and Safety. Retrieved from 6

Sources

Technical Comparison: N-Methyl-1H-pyrazole-1-ethanamine (3HCl vs. Free Base)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between the salt form (3HCl ) and the Free Base form of N-Methyl-1H-pyrazole-1-ethanamine.

This compound is a bioisostere of Betahistine , where the pyridine ring is replaced by a pyrazole ring. It is primarily used in pharmacological research targeting histamine receptors (H1/H3) to study structure-activity relationships (SAR).

Executive Summary
  • The Molecule: N-Methyl-1H-pyrazole-1-ethanamine is a histamine analogue. It functions as a probe for H3 receptor antagonism and H1 receptor agonism.

  • The 3HCl Salt: The preferred form for storage, stability, and aqueous solubility. It is highly acidic in solution.

  • The Free Base: The biologically active species capable of membrane permeation. It is typically a lipophilic oil or low-melting solid, prone to oxidation, and difficult to handle quantitatively in its pure form.

  • Key Recommendation: Use the 3HCl salt for all standard biological assays (in vitro/in vivo), provided adequate buffering is applied. Use the Free Base only for organic synthesis derivatization or specific membrane permeability (PAMPA) assays.

Physicochemical Profile

The fundamental difference lies in the protonation state, which dictates solubility and stability.

Feature3HCl Salt Form Free Base Form
Chemical State Crystalline Solid (Hygroscopic)Oily Liquid or Low-Melting Solid
Molecular Weight Higher (Includes 3

HCl)
Lower (Parent Mass)
Solubility (Water) Very High (>50 mM)Low / Sparingly Soluble
Solubility (DMSO) HighHigh
Solubility (Organic) Poor (Insoluble in DCM/Ether)High (Soluble in DCM, Ether, EtOAc)
Acidity (10mM aq) pH ~ 1.5 - 2.0 (Critical Risk)pH ~ 9.5 - 10.5 (Basic)
Stability Excellent (Years at -20°C)Poor (Prone to oxidation/N-oxide formation)
Primary Use Biological Screening, Stock SolutionsSynthesis Intermediate, Permeability Studies
Technical Note on Stoichiometry (3HCl)

The molecule contains two primary basic sites: the aliphatic secondary amine (pKa ~10) and the pyrazole nitrogen (N2, pKa ~2.5). The designation "3HCl" implies a trihydrochloride salt. This suggests the presence of excess HCl trapped in the lattice or protonation of extremely weak sites under forcing conditions. Implication: When dissolving the 3HCl salt, you are releasing 3 equivalents of strong acid per molecule. This will overwhelm weak buffers (e.g., PBS) at high concentrations.

Biological Activity & Mechanism

Both forms exert the same pharmacological effect once they reach the receptor binding pocket, as the local pH determines the protonation state of the ligand regardless of the starting material.

Target Pathway: Histamine Modulation

As a betahistine analog, this compound modulates the histaminergic system.

  • H3 Antagonism (Presynaptic): Blocks the H3 autoreceptor, preventing the negative feedback loop. This increases the release of histamine, acetylcholine, and norepinephrine.

  • H1 Agonism (Postsynaptic): Directly binds to H1 receptors to induce vasodilation and increased cochlear blood flow (relevant to vertigo/Meniere’s models).

Pathway Diagram

The following diagram illustrates the mechanism of action (MOA) and the dissociation of the salt forms.

G cluster_0 Formulation Input Salt 3HCl Salt (Solid, Stable) Dissociation Dissociation in Buffer (pH 7.4) Salt->Dissociation Releases 3 H+ Base Free Base (Oil, Lipophilic) Base->Dissociation Absorbs H+ ActiveSpecies Protonated Species (Physiological Active Form) Dissociation->ActiveSpecies Equilibrium H3_Receptor H3 Autoreceptor (Presynaptic) ActiveSpecies->H3_Receptor Antagonism/Inverse Agonism H1_Receptor H1 Receptor (Postsynaptic) ActiveSpecies->H1_Receptor Partial Agonism Release Increased Neurotransmitter Release (Histamine) H3_Receptor->Release Disinhibition

Figure 1: Dissociation of salt/base forms into the common active species and subsequent interaction with Histamine H1/H3 receptors.

Experimental Protocols
Protocol A: Preparation of Assay Stock (Using 3HCl)

Use this for: Cell culture, receptor binding, and animal injections.

  • Calculation: Calculate the mass required based on the Salt MW (not the free base MW).

  • Solvent: Dissolve in DMSO (up to 100 mM) or Milli-Q Water (up to 50 mM).

    • Caution: In water, the solution will be pH ~2. Do not add directly to cells.

  • Buffering (Crucial):

    • When diluting into the assay medium, ensure the buffer capacity is sufficient to neutralize the 3 equivalents of HCl.

    • Recommendation: Use HEPES (25-50 mM) rather than standard PBS if working with high compound concentrations (>100 µM).

    • Verification: Check pH with a micro-strip; if yellow/acidic, adjust with dilute NaOH.

Protocol B: Conversion to Free Base

Use this for: Chemical synthesis (e.g., amide coupling) or PAMPA permeability assays.

  • Dissolution: Dissolve 100 mg of 3HCl salt in 2 mL of water.

  • Basification: Add 2M NaOH dropwise while stirring until pH reaches ~12. The solution may become cloudy as the free base oils out.

  • Extraction:

    • Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Vortex/Shake vigorously for 1 minute.

    • Allow layers to separate. Collect the organic (bottom for DCM, top for EtOAc) layer.

    • Repeat extraction 2x.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Storage: Use immediately. The free base amine absorbs

    
     from air and oxidizes rapidly.
    
Comparative Performance Guide
Experiment TypeRecommended FormRationale
Receptor Binding (Ki) 3HCl Precise weighing is possible; water solubility ensures accurate serial dilutions.
Cell Signaling (cAMP) 3HCl Stability in stock solution. Requires pH buffering.
In Vivo (IP/PO Dosing) 3HCl High solubility in saline. Bioavailability is generally higher for salts.
Transdermal Delivery Free Base Uncharged form penetrates the Stratum Corneum more effectively.
Chemical Derivatization Free Base Acylation/Alkylation reactions require the nucleophilic free amine.
References
  • Betahistine Pharmacology (Analog Context): Ghavami, B. et al. "Betahistine: a structural analog of histamine with weak histamine H1 receptor agonist and more potent histamine H3 receptor antagonist properties."[1] Frontiers in Neurology, 2016.

  • H3 Receptor Mechanisms: Arrang, J.M. et al. "Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor." Nature, 1983.

  • Salt vs. Free Base Properties: Bastin, R.J. et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

  • Chemical Identity: N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride (Product Page). BLD Pharm.

Sources

difference between mono-HCl and 3HCl pyrazole ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mono-HCl vs. 3HCl Pyrazole Ethanamines

Executive Summary

In drug development, the choice of salt form dictates solubility, stability, and biological compatibility.[1] For Pyrazole Ethanamines (e.g., 2-(1H-pyrazol-1-yl)ethanamine and its N-methylated derivatives), the distinction between Mono-hydrochloride (Mono-HCl) and Tri-hydrochloride (3HCl) is not merely stoichiometric—it represents a fundamental difference in acidity and handling requirements.[2]

  • Mono-HCl: The "Physiologically Friendly" form.[2] Protonation occurs primarily at the aliphatic amine (

    
    ). Balanced for direct biological application.
    
  • 3HCl: The "Acid-Loaded" form.[2] Protonation is forced onto the weakly basic pyrazole nitrogens (

    
    ) and often involves lattice-bound acid.[2] It is highly acidic, hygroscopic, and prone to causing false positives in bioassays due to pH shock.
    

Chemical Architecture & Stoichiometry

To understand the difference, we must analyze the basicity of the scaffold. The pyrazole ethanamine core contains three potential nitrogen binding sites, but they differ vastly in basicity.

The Basicity Hierarchy
  • Aliphatic Amine (Tail): Strong base (

    
    ).[2] Always protonated in salt forms.
    
  • Pyrazole

    
     (Ring):  Weak base (
    
    
    
    ). Protonated only in low pH environments (e.g., 2HCl or 3HCl).
  • Pyrazole

    
     (Ring):  Non-basic (pyrrole-like).[2] Protonation here is energetically unfavorable and usually implies the presence of "free" HCl in the crystal lattice (solvate).
    
Stoichiometric Impact Table

Data based on the scaffold 2-(1H-pyrazol-1-yl)ethanamine (


)
FeatureMono-HCl3HCl (Tri-hydrochloride)
Formula


Approx.[2] MW ~147.6 g/mol ~220.5 g/mol
Acid Equivalents 1.0 eq3.0 eq
Solution pH (10mM) 5.5 – 6.5 (Mildly Acidic)1.5 – 2.0 (Highly Acidic)
Hygroscopicity Low to ModerateHigh (Deliquescent)
Primary Use Biological Assays, In Vivo DosingSynthesis Intermediate, Purification

Critical Differences in Application

A. Solubility and Stability
  • Mono-HCl: Generally forms stable, crystalline solids.[2] It is less prone to absorbing atmospheric moisture, making weighing and formulation more accurate.

  • 3HCl: Often exists as a hygroscopic solid. The third HCl molecule is loosely bound. Upon opening the vial, it may absorb water rapidly, altering the effective molecular weight and leading to dosing errors.

B. The "Hidden" Acid Shock in Bioassays

This is the most frequent failure mode in screening.

  • Scenario: You treat cells with

    
     of the compound.
    
  • With Mono-HCl: You introduce

    
     of 
    
    
    
    .[2] The culture media buffering system (bicarbonate/HEPES) easily neutralizes this.
  • With 3HCl: You introduce

    
     of 
    
    
    
    . In low-volume formats (e.g., 384-well plates), this can deplete the buffer capacity, locally dropping the pH to cytotoxic levels. Result: Cell death is caused by acid, not the drug (False Positive).

Experimental Protocols & Decision Logic

Protocol 1: The "Silver Nitrate" Verification

Use this to confirm which salt form you actually have if labeling is ambiguous.

  • Dissolve: 10 mg of substance in 5 mL deionized water.

  • Acidify: Add 2 drops of Nitric Acid (

    
    ).
    
  • Titrate: Add 0.1 M Silver Nitrate (

    
    ) dropwise.
    
  • Observe: White precipitate (

    
    ) forms.
    
  • Quantify: Weigh the precipitate.

    • Calculation: Moles of AgCl / Moles of Drug.

    • Result

      
       Mono-HCl.[2]
      
    • Result

      
       3HCl.
      
Protocol 2: Safe Solubilization of 3HCl for Cell Culture

If you must use the 3HCl form, you cannot dissolve it directly in DMSO and add to cells.

  • Stock Prep: Dissolve 3HCl powder in DMSO to 100 mM.

  • Neutralization Step:

    • Prepare a "Neutralization Buffer" (e.g., 1M HEPES pH 7.4 or dilute NaOH).

    • Do NOT add NaOH directly to the DMSO stock (risk of precipitation).

    • Perform the intermediate dilution in culture media containing double-strength buffer (e.g., 50 mM HEPES).

  • Check pH: Spot check the final diluted media with pH paper to ensure it remains red/orange (pH 7.2–7.4) and has not turned yellow (acidic).

Visualizing the Pathway

The following diagram illustrates the dissociation pathways and the risk of "Acid Shock" associated with the 3HCl form.

SaltDissociation Substance_Mono Mono-HCl Form (Stable Crystalline) Dissolution Dissolution in Water/Media Substance_Mono->Dissolution Substance_Tri 3HCl Form (Hygroscopic/Acidic) Substance_Tri->Dissolution Species_Mono Species Generated: 1x Drug-H+ 1x Cl- Dissolution->Species_Mono Mono Pathway Species_Tri Species Generated: 1x Drug-H+ 2x Excess H+ 3x Cl- Dissolution->Species_Tri 3HCl Pathway Buffer_Cap Media Buffer Capacity (HCO3- / HEPES) Species_Mono->Buffer_Cap Low Acid Load Species_Tri->Buffer_Cap High Acid Load Outcome_Safe pH Stable (~7.4) Valid Assay Result Buffer_Cap->Outcome_Safe Buffer Holds Outcome_Risk pH Drop (< 6.0) Acid Toxicity / False Positive Buffer_Cap->Outcome_Risk Buffer Depleted

Figure 1: Dissolution pathway showing the high acid load risk associated with 3HCl salts in biological media.[2]

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2][4][5] (The authoritative text on salt selection and physicochemical properties).

  • PubChem Compound Summary. (2023). 2-(1H-pyrazol-1-yl)ethanamine.[2] National Center for Biotechnology Information. (Verifying chemical structure and basicity).

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).

  • Sigma-Aldrich. (2023).[2] Product Specification: N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride.[2] (Example of commercial salt forms).

Sources

A Comparative Guide to the Elemental Analysis of N-Methyl-1H-pyrazole-1-ethanamine 3HCl and Related Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the synthesis of novel heterocyclic amines is a cornerstone of creating new therapeutic agents. N-Methyl-1H-pyrazole-1-ethanamine, a substituted pyrazole, represents a class of compounds with significant potential due to the versatile biological activities associated with the pyrazole scaffold.[1] Before any pharmacological evaluation can be undertaken, the unequivocal confirmation of a molecule's chemical identity and purity is paramount. Among the foundational analytical techniques for this purpose, elemental analysis stands out as a definitive method for verifying the empirical formula of a synthesized compound.

This is particularly crucial for compounds isolated as salts, such as N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl). The analysis not only confirms the composition of the organic moiety but also validates the stoichiometry of the salt formation, a critical factor influencing solubility, stability, and bioavailability.

This guide provides a comprehensive examination of the theoretical elemental analysis of N-Methyl-1H-pyrazole-1-ethanamine 3HCl. We will compare its expected elemental composition with that of other relevant heterocyclic amine salts, providing a clear framework for researchers. Furthermore, this guide details a robust, self-validating experimental protocol for obtaining accurate elemental analysis data, underscoring the causality behind critical procedural steps to ensure data integrity and trustworthiness.

Section 1: Theoretical Elemental Composition of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

The first step in elemental analysis is the calculation of the theoretical percentage of each element based on the compound's molecular formula. The structure of N-Methyl-1H-pyrazole-1-ethanamine features a pyrazole ring, an ethylamine side chain, and a methyl group on the terminal nitrogen. As a trihydrochloride salt, it is expected to associate with three molecules of hydrochloric acid, protonating the three nitrogen atoms.

  • Free Base Formula: C₆H₁₃N₃

  • Salt Formula: C₆H₁₃N₃ · 3HCl → C₆H₁₆N₃Cl₃

  • Molecular Weight: 236.57 g/mol

Based on this formula, the theoretical elemental composition is calculated and presented in Table 1.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Percentage (%)
CarbonC12.011672.06630.46%
HydrogenH1.0081616.1286.82%
NitrogenN14.007342.02117.76%
ChlorineCl35.4533106.35944.96%
Table 1: Theoretical elemental analysis of N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Section 2: Comparative Analysis with Alternative Compounds

To place the elemental analysis of the target compound in context, it is useful to compare it with other structurally related and commercially available heterocyclic amine salts. Such a comparison highlights how subtle changes in structure (e.g., ring isomers, degree of salt formation) lead to distinct and measurable differences in elemental composition. We have selected Histamine dihydrochloride, 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride, and 3-Amino-1-methyl-1H-pyrazole hydrochloride for this purpose.

  • Histamine dihydrochloride: A biologically crucial imidazole-based ethanamine, providing a comparison with a different five-membered heterocyclic ring.[2]

  • 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride: A structural isomer of the histamine core, differing only in the position of the nitrogen atoms within the heterocyclic ring.[3]

  • 3-Amino-1-methyl-1H-pyrazole hydrochloride: A simpler pyrazole derivative, illustrating the impact of a different substitution pattern and a single hydrochloride salt.

Table 2 provides a direct comparison of the theoretical elemental compositions of these compounds.

Compound NameStructureMolecular FormulaMW ( g/mol )% C% H% N% Cl
N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Structure of target compound)C₆H₁₆N₃Cl₃236.5730.466.8217.7644.96
Histamine dihydrochloride[4](Structure of Histamine dihydrochloride)C₅H₁₁N₃Cl₂184.0732.636.0222.8338.52
2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride[3](Structure of 2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride)C₅H₁₁N₃Cl₂184.0732.636.0222.8338.52
3-Amino-1-methyl-1H-pyrazole hydrochloride(Structure of 3-Amino-1-methyl-1H-pyrazole hydrochloride)C₄H₈N₃Cl133.5835.976.0431.4626.54
Table 2: Comparative theoretical elemental analysis of N-Methyl-1H-pyrazole-1-ethanamine 3HCl and selected alternative heterocyclic amine salts.

This comparative data demonstrates that elemental analysis is highly sensitive to molecular composition. For instance, the isomeric histamine and pyrazole ethanamine dihydrochlorides are indistinguishable by this method alone, while the target compound's unique trihydrochloride nature and additional methyl group result in a significantly different elemental fingerprint.

Section 3: Experimental Protocol for Elemental Analysis (CHN Analysis)

Obtaining experimental data that aligns with the theoretical values in Table 1 requires a meticulous and standardized analytical procedure. The following protocol for Carbon, Hydrogen, and Nitrogen (CHN) analysis is designed to be a self-validating system.

Instrumentation: A modern CHN elemental analyzer based on the principle of dynamic flash combustion followed by chromatographic separation and thermal conductivity detection (TCD).

Protocol Steps:

  • Instrument Calibration and Validation:

    • Causality: The accuracy of the entire analysis hinges on a valid instrument calibration. A certified standard with a precisely known elemental composition is used to create a calibration curve that correlates the detector signal to a specific mass of each element.

    • Procedure: Analyze 1-2 mg aliquots of a certified standard, such as Acetanilide (C₈H₉NO; %C=71.09, %H=6.71, %N=10.36), to perform a multi-point calibration. Following calibration, analyze the same standard as an unknown to verify that the experimental results fall within ±0.3% of the theoretical values, confirming the system's accuracy.

  • Sample Preparation:

    • Causality: Amine hydrochloride salts are often hygroscopic and may retain residual solvents from synthesis. The presence of water or solvents will artificially inflate the hydrogen and carbon percentages, leading to inaccurate results. Thorough drying is the most critical step in sample preparation.

    • Procedure: Dry the N-Methyl-1H-pyrazole-1-ethanamine 3HCl sample under high vacuum (e.g., in an Abderhalden drying pistol or vacuum oven) at a moderately elevated temperature (e.g., 40-50°C) over a potent desiccant like phosphorus pentoxide (P₂O₅) for at least 12-24 hours, or until a constant weight is achieved.

  • Sample Weighing and Encapsulation:

    • Causality: An accurate sample mass is essential for calculating the final percentages. The sample must be weighed on a calibrated ultramicrobalance capable of resolving to 0.1 µg. Tin capsules are used as they act as a flux, promoting complete and rapid combustion.

    • Procedure: In a controlled environment with minimal humidity, accurately weigh approximately 1-3 mg of the dried sample into a clean tin capsule. Seal the capsule tightly to prevent any atmospheric contamination before analysis.

  • Instrumental Analysis:

    • Causality: The core of the analysis is the complete and instantaneous combustion of the sample to convert all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. This is achieved at very high temperatures in an oxygen-rich environment.

    • Procedure: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a combustion furnace held at ~950-1000°C. A pulse of pure oxygen is injected, causing the sample to flash combust.

  • Gas Purification and Separation:

    • Causality: The resulting combustion gases pass through a reduction furnace (containing copper wire at ~650°C) to convert any nitrogen oxides (NOx) back to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column that separates the individual gases based on their physical properties.

    • Procedure: The instrument automatically handles this process. The purified gas mixture flows into the GC column, where the gases are resolved into distinct peaks.

  • Detection and Data Processing:

    • Causality: A Thermal Conductivity Detector (TCD) measures the change in thermal conductivity of the helium carrier gas as each analyte gas (N₂, CO₂, H₂O) elutes from the column. The resulting signal is proportional to the concentration of the gas.

    • Procedure: The instrument's software integrates the area of each peak, and using the previously established calibration curve, calculates the absolute mass of C, H, and N in the sample. This is then divided by the initial sample weight to yield the final experimental percentages.

Section 4: Interpreting the Results - A Self-Validating Workflow

The trustworthiness of the final data is established by embedding validation checks throughout the workflow. The experimental percentages obtained for N-Methyl-1H-pyrazole-1-ethanamine 3HCl must fall within an acceptable range of the theoretical values, typically considered to be ±0.4% . For example, an experimental carbon value of 30.26% would be acceptable for a theoretical value of 30.46%.

The following diagram illustrates the logical flow of this self-validating system.

G cluster_prep 1. Preparation & Calibration cluster_analysis 2. Instrumental Analysis cluster_validation 3. Data Validation & Interpretation prep Sample Drying (Vacuum, P₂O₅) weigh Weighing (1-3 mg) & Encapsulation prep->weigh combust Flash Combustion (~1000°C, O₂) weigh->combust cal Instrument Calibration (Acetanilide Standard) cal->combust Calibration Data reduce Gas Reduction (NOx → N₂) combust->reduce separate GC Separation (CO₂, H₂O, N₂) reduce->separate detect TCD Detection separate->detect calc Calculate Experimental %C, %H, %N detect->calc compare Compare to Theoretical (Δ ≤ ±0.4%) calc->compare pass Result: PASS (Purity & Identity Confirmed) compare->pass Yes fail Result: FAIL (Investigate Impurity, Solvent, or Stoichiometry) compare->fail No

A self-validating workflow for elemental analysis.

A failing result necessitates a systematic investigation. For example:

  • High %C and %H: Often indicates the presence of residual organic solvent.

  • Low %N and %Cl (if measured): Could suggest an impurity lacking these elements or incomplete formation of the trihydrochloride salt.

  • All values off but in a consistent ratio: May point to a stable solvate or an error in the proposed molecular structure.

Conclusion

Elemental analysis is an indispensable tool in chemical synthesis, providing a fundamental benchmark for a compound's identity and purity. For N-Methyl-1H-pyrazole-1-ethanamine 3HCl, the theoretical elemental composition of C: 30.46%, H: 6.82%, and N: 17.76% serves as the definitive standard. The successful synthesis and purification of this compound must be confirmed by experimental data that aligns with these values within a narrow margin of error (±0.4%). By employing the rigorous, self-validating protocol detailed in this guide, researchers in drug discovery and development can ensure the foundational integrity of their synthesized molecules, enabling confident progression to further chemical and biological evaluation.

References

  • Malaria World. (2024). Synthesis, antileishmanial, antimalarial evaluation and molecular docking study of some hydrazine-coupled pyrazole derivatives. [Link]

  • Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Wikipedia. (n.d.). Histamine dihydrochloride. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Makwana, A. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

crystal structure validation of N-Methyl-1H-pyrazole-1-ethanamine salts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Validation of N-Methyl-1H-pyrazole-1-ethanamine Salts

For researchers, scientists, and drug development professionals, the successful transformation of an active pharmaceutical ingredient (API) into a viable drug product often hinges on the selection of an appropriate salt form. The crystalline state of an API salt directly influences critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability.[1] Therefore, rigorous and unambiguous validation of the crystal structure of new salt forms is a cornerstone of modern drug development. This guide provides a comprehensive comparison of essential analytical techniques for the validation of novel salts of N-Methyl-1H-pyrazole-1-ethanamine, a heterocyclic amine of pharmaceutical interest.

The Imperative of Crystal Structure Validation

The formation of a salt involves the transfer of a proton from an acidic species to a basic one. In the case of N-Methyl-1H-pyrazole-1-ethanamine, the ethanamine moiety is the primary basic center for protonation. However, the line between a true salt (ionic interaction) and a co-crystal (neutral components linked by hydrogen bonds) can sometimes be blurred.[2] This distinction is critical from both a scientific and regulatory standpoint. The U.S. Food and Drug Administration (FDA) treats a new salt form as a new API, whereas a co-crystal is often regulated similarly to a new polymorph of the original API.[3][4] Misclassification can lead to significant delays and regulatory hurdles.

Furthermore, the same API and counter-ion can crystallize in multiple polymorphic forms, each with a unique internal crystal lattice arrangement and distinct physical properties.[5] An uncharacterized or unstable polymorph appearing during manufacturing can lead to batch failures and altered drug performance. Thus, the goal of validation is not just to confirm salt formation but to unequivocally determine the three-dimensional atomic arrangement and ensure the bulk material is a single, stable crystalline phase.

A Multi-Technique Approach to Validation

A robust validation strategy relies on a combination of analytical methods, with single-crystal X-ray diffraction providing the definitive atomic structure and other techniques confirming the properties of the bulk material.

The validation workflow can be visualized as follows:

cluster_0 Primary Structure Elucidation cluster_1 Bulk Phase Confirmation & Purity cluster_2 Spectroscopic & Supporting Analysis scxrd Single-Crystal X-ray Diffraction (SCXRD) xrpd Powder X-ray Diffraction (XRPD) scxrd->xrpd Compare experimental powder pattern to simulated pattern nmr Solution & Solid-State NMR scxrd->nmr Correlate solid-state structure with spectroscopic signatures ftir FTIR / Raman Spectroscopy scxrd->ftir Correlate solid-state structure with spectroscopic signatures dsc Differential Scanning Calorimetry (DSC) xrpd->dsc Correlate thermal events with phase information tg Thermogravimetric Analysis (TGA) xrpd->tg Correlate thermal events with phase information end Validated Crystal Structure & Bulk Phase Identity xrpd->end start Synthesize & Crystallize New Salt Form start->scxrd

Caption: Workflow for Crystal Structure Validation.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the only technique that provides an unambiguous, three-dimensional map of atomic positions within a crystal.[6] It is the definitive method for confirming salt formation by precisely locating the proton and measuring the bond lengths within the API and counter-ion.

Causality Behind Experimental Choices:

  • Why a single crystal? A single crystal, typically 0.1-0.5 mm in size, is required because the diffraction experiment relies on the constructive interference of X-rays from a perfectly ordered, repeating lattice.[7] Polycrystalline powders produce overlapping diffraction patterns that are far more complex to interpret for initial structure solution.

  • Why low temperature? Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. This results in sharper diffraction spots and a more precise determination of atomic positions and bond lengths.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow suitable single crystals of the N-Methyl-1H-pyrazole-1-ethanamine salt. This is often the most challenging step. Common methods include slow evaporation from a saturated solution, vapor diffusion, or cooling crystallization.

  • Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.[9]

  • Data Collection: Place the crystal in a diffractometer (e.g., a Bruker APEX DUO).[9] X-rays (commonly Mo Kα radiation, λ = 0.71073 Å) are directed at the crystal, which is rotated through a series of angles.[8] A detector collects the diffraction pattern.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using direct methods or other algorithms (e.g., SHELXT) to generate an initial electron density map.[8]

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods (e.g., SHELXL).[8] This process optimizes the atomic coordinates, bond lengths, and angles to best fit the observed diffraction intensities. The final refined structure provides key validation data.

Data to Validate Salt Formation vs. Co-crystal: The key is to locate the acidic proton. In a true salt, the proton will have transferred from the counter-ion (e.g., a carboxylic acid) to the amine nitrogen of the ethanamine side chain.

G cluster_salt Salt (Proton Transfer) cluster_cocrystal Co-crystal (No Proton Transfer) s_amine R-CH₂-NH₃⁺ s_acid X-COO⁻ s_amine->s_acid Ionic Bond (N-H...O distance ~2.6-2.8 Å) Proton is clearly on Nitrogen c_amine R-CH₂-NH₂ c_acid X-COOH c_amine->c_acid Hydrogen Bond (N...H-O distance ~2.8-3.1 Å) Proton remains on Oxygen

Caption: Salt vs. Co-crystal Hydrogen Bonding.

X-ray Powder Diffraction (XRPD): The Bridge to Bulk Material

While SCXRD provides the definitive structure of a single crystal, it is not representative of the entire bulk powder. XRPD is the essential technique to confirm that the bulk material consists of the same crystalline phase identified by SCXRD and to check for the presence of other polymorphs or amorphous content.[7]

Causality Behind Experimental Choices:

  • Why a powder? XRPD uses a finely ground powder, ensuring that millions of tiny crystallites are oriented in every possible direction. This "ensemble analysis" generates a diffraction pattern that is characteristic of the bulk material.[7]

  • How does it validate? The XRPD pattern of a crystalline material is a unique "fingerprint" consisting of sharp peaks at specific diffraction angles (2θ).[5] This experimental pattern can be directly compared to a pattern simulated from the SCXRD data. A perfect match confirms that the bulk material has the same crystal structure.

Experimental Protocol: X-ray Powder Diffraction
  • Sample Preparation: Gently grind a small amount (10-20 mg) of the salt to a fine, homogenous powder.

  • Data Acquisition: Load the powder into a sample holder and place it in an XRPD instrument (e.g., a Malvern Panalytical Empyrean).[5] Collect the diffraction pattern over a relevant angular range, typically 2° to 40° 2θ.[10]

  • Data Analysis:

    • Phase Identification: Compare the experimental XRPD pattern to the pattern calculated from the SCXRD result. Software can overlay these patterns for a direct visual match.

    • Purity Assessment: The absence of unexpected peaks indicates the sample is phase-pure. The presence of additional peaks may signal a mixture of polymorphs or contamination.

    • Amorphous Content: A broad, non-specific "halo" in the pattern instead of sharp peaks indicates the presence of amorphous (non-crystalline) material.[5]

Comparative Data Summary

The following table illustrates the type of crystallographic data obtained from SCXRD and confirmed by XRPD for two hypothetical salts of N-Methyl-1H-pyrazole-1-ethanamine.

ParameterSalt A (Hydrochloride)Salt B (Tartrate)Justification & Importance
Crystal System MonoclinicOrthorhombicDefines the basic shape of the unit cell. A fundamental descriptor of the crystal lattice.
Space Group P2₁/cP2₁2₁2₁Describes the symmetry elements within the unit cell. Different polymorphs often have different space groups.
Unit Cell (a, b, c) 8.5 Å, 12.1 Å, 7.9 Å10.2 Å, 15.8 Å, 6.5 ÅThe dimensions of the repeating unit. Highly specific to a given crystal form.
Unit Cell (β) 98.5°90°The angle between axes in non-orthogonal systems.
Key H-Bond (Å) N⁺-H···Cl⁻ = 3.1 ÅN⁺-H···O⁻ = 2.7 ÅConfirms the ionic interaction and identifies the key structural motifs. Crucial for salt vs. co-crystal determination.
XRPD Match Excellent match to simulatedExcellent match to simulatedConfirms the bulk material is the same phase as the single crystal analyzed.[7]

Spectroscopic Methods: Orthogonal Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solution ¹H NMR: Can confirm the 1:1 (or other) stoichiometric ratio of API to counter-ion in the dissolved salt. Changes in the chemical shifts of protons near the protonated amine group compared to the free base provide evidence of salt formation in solution.[11]

  • Solid-State NMR (ssNMR): Probes the local environment of atoms (e.g., ¹³C, ¹⁵N) in the solid state. Different polymorphs, having different packing arrangements, will give distinct ssNMR spectra. This can be a powerful tool for identifying and quantifying different forms in a mixture without the need for perfect crystals.

Vibrational Spectroscopy (FTIR & Raman)

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of chemical bonds.[8]

  • Causality: Salt formation significantly alters the electronic environment and, therefore, the vibrational modes of functional groups involved in the proton transfer.

  • Key Indicators:

    • In the FTIR spectrum of a carboxylate salt, the sharp C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) disappears and is replaced by broad, strong asymmetric and symmetric stretches of the carboxylate anion (COO⁻) at lower wavenumbers (around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).

    • The N-H stretching region (around 3100-3300 cm⁻¹) will show significant changes upon formation of the ammonium (R-NH₃⁺) group.[8]

Conclusion

The validation of the crystal structure of a new pharmaceutical salt like N-Methyl-1H-pyrazole-1-ethanamine is a multi-faceted process that demands rigorous scientific investigation. It is not sufficient to rely on a single technique. The absolute structure determination from Single-Crystal X-ray Diffraction provides the foundational, atomic-level proof of salt formation and the specific packing arrangement. This must be complemented by X-ray Powder Diffraction to ensure the phase identity and purity of the bulk material, bridging the gap between a single crystal and a production batch. Finally, orthogonal methods like NMR and Vibrational Spectroscopy provide invaluable chemical confirmation of the ionic interactions and serve as faster, more accessible tools for routine quality control once the crystalline form has been definitively characterized. By integrating these techniques, researchers can build a self-validating system that ensures the selection of a stable, well-characterized, and ultimately successful drug candidate.

References

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Improved Pharma. (n.d.). Co-crystals. Improved Pharma. [Link]

  • Fábián, L., & Reid, D. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(2), 163-176. [Link]

  • Ahmed, B. M., Zeller, M., & Mezei, G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Chirita, C., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5481. [Link]

  • McClurg, R. B., & Smit, J. P. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1). [Link]

  • Behr, D., & Westenberger, B. (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Rühle, M., et al. (2024). The crystal structure of the ammonium salt of 2-aminomalonic acid. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7), 643–647. [Link]

  • Generics and Biosimilars Initiative. (2018, March 23). FDA issues guidance on co-crystals and impurities. GaBI online. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Journal of Molecular Structure, 1289, 135831. [Link]

  • Wang, Y., et al. (2023). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Journal of Molecular Structure, 1280, 135081. [Link]

  • ResearchGate. (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. FDA. [Link]

  • Stahly, P. (2016). Cocrystals: A Regulatory Rebirth. Triclinic Labs. [Link]

  • ResearchGate. (2022, September 15). FDA Regulatory Implications for Co-crystals and recent Co-crystal Patents. ResearchGate. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia MDPI. [Link]

Sources

Safety Operating Guide

N-Methyl-1H-pyrazole-1-ethanamine 3HCl proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-1H-pyrazole-1-ethanamine 3HCl Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

Executive Summary: Chemical Identity & Hazard Profile

N-Methyl-1H-pyrazole-1-ethanamine 3HCl (Trihydrochloride) is a highly acidic, ionic salt of a pyrazole-derived amine. Unlike its free base counterpart, the 3HCl salt presents unique disposal challenges due to its potential for extreme acidity (pH < 2 in solution) and corrosivity.

  • CAS Number: 949100-10-1 (Free base reference: 949100-10-1; Salt forms vary by supplier)

  • Chemical Structure: N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine (protonated at 3 sites: the secondary amine and pyrazole ring nitrogens).

  • Critical Hazards:

    • Corrosive (Category 1): Causes severe skin burns and eye damage due to high HCl content.

    • Corrosive to Metals: Aqueous solutions will degrade standard metal containers.

    • Bioactivity: As a structural analog to histamine-related compounds (e.g., Betahistine impurities), it must be treated as a Potentially Bioactive Substance (PBS) .

Pre-Disposal Characterization & Safety

Before removing the waste from the fume hood, you must characterize it to select the correct waste stream.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Hand Protection Double Nitrile (0.11 mm min)Protects against acidic permeation.
Eye Protection Chemical Goggles + Face ShieldEssential for handling corrosive solids/liquids.
Respiratory N95 or P100 (if solid dust)Prevents inhalation of acidic particulates.
Body Lab Coat + Chemical ApronPrevents contact with corrosive splashes.
Waste Classification Data
ParameterValue/StatusOperational Implication
Physical State Solid (Hygroscopic)Keep dry; moisture creates corrosive slurry.
pH (10% aq) < 2.0 (Strongly Acidic)DO NOT pour down drains. Corrosive Waste.
Solubility High (Water)Dissolves easily; spills spread quickly.
Incompatibility Strong Bases, OxidizersViolent reaction with NaOH/KOH; releases free amine fumes.

Disposal Workflows

Scenario A: Solid Waste (Excess/Expired Reagent)

Best Practice: Incineration. Do not dissolve solid waste to pour it down the drain. This increases volume and risk.[2]

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Do not use metal.

  • Packaging: Transfer the solid chemical into the HDPE jar. If the original container is compatible (glass/plastic) and <500g, place the entire container inside the waste jar (Overpacking).

  • Labeling: Apply a hazardous waste label.

    • Primary Constituent: N-Methyl-1H-pyrazole-1-ethanamine 3HCl.[3][4][5]

    • Hazard Checkboxes: Corrosive, Toxic.[6]

  • Storage: Store in the Acid Waste cabinet until pickup.

Scenario B: Aqueous Waste (Reaction Mixtures/Mother Liquors)

Best Practice: Segregated Liquid Waste Stream.

  • Segregation: Collect in a dedicated "Acidic Organic Aqueous" waste stream.

  • pH Adjustment (Optional but Recommended):

    • If your facility requires neutral pH for pickup, slowly adjust pH to 6–8 using 1M NaOH or Saturated Sodium Bicarbonate (

      
      ).
      
    • Caution: This process is exothermic. Perform in an ice bath.

  • Final Container: HDPE or Polypropylene Carboy.

    • Warning: Do not fill >90% to allow for thermal expansion.

Visual Workflows (Graphviz)

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material is routed to the correct destruction facility (High-Temperature Incineration).

WasteDecisionTree Start Waste Generation: N-Methyl-1H-pyrazole-1-ethanamine 3HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent/Aqueous) StateCheck->Liquid SolidPack Pack in HDPE Jar (Do NOT Dissolve) Solid->SolidPack LiquidSeg Segregate: Acidic Organic Liquid->LiquidSeg Final Final Disposal: High-Temp Incineration SolidPack->Final Neutralize Neutralization Required by Facility? LiquidSeg->Neutralize NoNeut Collect as Corrosive Acid Waste (pH < 2) Neutralize->NoNeut No YesNeut Slow Addition of NaHCO3 (Ice Bath, Fume Hood) Neutralize->YesNeut Yes NoNeut->Final YesNeut->Final

Caption: Decision logic for routing solid and liquid waste streams to incineration.

Figure 2: Spill Response & Neutralization Protocol

Use this workflow only for spill cleanup or mandated neutralization.

SpillResponse Spill Spill Detected Isolate Isolate Area & Don PPE (Double Nitrile) Spill->Isolate Cover Cover with Sodium Bicarbonate Isolate->Cover Wait Wait for CO2 Evolution to Cease Cover->Wait Collect Collect Sludge as Hazardous Waste Wait->Collect Clean Wash Area with Soap & Water Collect->Clean

Caption: Emergency spill response protocol utilizing weak base neutralization.

Regulatory & Compliance Notes

  • Drain Disposal: STRICTLY PROHIBITED. As a pyrazole derivative, this compound may have aquatic toxicity and does not meet the "non-toxic" criteria for sewer discharge in most jurisdictions (EPA/RCRA).

  • Waste Code (US RCRA): While not explicitly P- or U-listed, it should be coded as D002 (Corrosive) if pH < 2. If mixed with solvents, apply appropriate F-codes.

  • European Waste Code (EWC): Recommend 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

References

  • Chemical Identity & Structure: ChemicalBook.[7] N-Methyl-1H-pyrazole-1-ethanamine 3HCl Product Page. CAS 949100-10-1.[5][8] Link

  • Safety & Hazards (Analogous): Fisher Scientific. Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carbaldehyde (Pyrazole Derivative Safety). Link

  • Disposal of Amine Salts: University of British Columbia (UBC) Risk Management Services. In-Laboratory Treatment of Chemical Waste. Link

  • Betahistine Impurity Context: Pharmaffiliates. Betahistine Impurity C (Trihydrochloride Salt) Data. Link

  • General Laboratory Waste Guidelines: Dartmouth College EHS. Hazardous Waste Disposal Guide. Link

Sources

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